PDF-IN-1
Descripción
Propiedades
Número CAS |
900783-19-9 |
|---|---|
Fórmula molecular |
C10H9BrN2O2 |
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(14)13-15/h1-2,4-5,12,15H,3H2,(H,13,14) |
Clave InChI |
ZDQORGWUODGWFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)CC(=O)NO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structural Features of Peptide Deformylase (PDF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the structural and functional characteristics of a significant class of antibacterial agents: Peptide Deformylase (PDF) inhibitors. Due to the absence of a specific public record for a compound designated "PDF-IN-1," this document focuses on the well-established structural features and experimental evaluation of representative and clinically relevant PDF inhibitors, such as Actinonin, BB-83698, and LBM-415.
Core Structural Features
Peptide Deformylase inhibitors are a promising class of antibiotics targeting an essential bacterial enzyme, PDF, which is not required for mammalian cell viability.[1] This selectivity makes PDF an attractive target for the development of new antibacterial agents that could circumvent existing resistance mechanisms.[1]
The core structural scaffold of most potent PDF inhibitors consists of a "chelator + peptidomimetic" design.[1] This design is crucial for their mechanism of action, which involves the inhibition of the metalloenzyme activity of PDF.[1]
-
Metal Chelating Group: A key feature of PDF inhibitors is a functional group capable of chelating the active site metal ion (typically Fe²⁺, though Ni²⁺ is often used in vitro for stability).[1] The most effective and widely studied chelating groups are hydroxamic acids (-CONHOH) and N-formyl hydroxylamines (-N(OH)CHO).[1] These groups form a stable complex with the metal ion, disrupting the catalytic activity of the enzyme.[2]
-
Peptidomimetic Scaffold: This portion of the inhibitor is designed to mimic the natural peptide substrate of PDF, allowing it to bind to the enzyme's active site. The peptidomimetic region typically occupies the S1', S2', and S3' pockets of the enzyme, contributing to the inhibitor's potency and selectivity.[2] The specific chemical moieties in these positions can be varied to optimize the inhibitor's pharmacological properties.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
In eubacteria, protein synthesis is initiated with N-formylmethionine.[2] The N-formyl group must be removed from the nascent polypeptide chain for the protein to mature and become functional. This crucial step is catalyzed by Peptide Deformylase.[2] By inhibiting PDF, these compounds prevent the removal of the N-formyl group, leading to the accumulation of non-functional proteins and ultimately bacterial cell death.
Quantitative Data for Representative PDF Inhibitors
The following table summarizes key quantitative data for well-characterized PDF inhibitors. This data is essential for comparing the potency and efficacy of different compounds.
| Compound | Target Enzyme | Assay Type | IC50 | Ki | Organism | MIC |
| Actinonin | E. coli Ni-PDF | Enzyme Inhibition | - | 0.3 nM | - | - |
| S. aureus Ni-PDF | Enzyme Inhibition | 11 nM | - | - | - | |
| E. coli Zn-PDF | Enzyme Inhibition | 90 nM | - | - | - | |
| E. coli Fe-PDF | Enzyme Inhibition | 0.8 nM | - | - | - | |
| BB-83698 | - | - | - | - | S. pneumoniae | 0.06-0.25 µg/mL |
| LBM-415 | - | - | - | - | Gram-positive cocci | 0.12-8 µg/mL |
| VRC3375 | E. coli Ni²⁺-PDF | Enzyme Inhibition | - | 0.24 nM | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of PDF inhibitors are provided below.
Peptide Deformylase Enzyme Inhibition Assay (Fluorescamine-Based)
This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of PDF. The principle relies on the detection of the free amino group generated upon the deformylation of a substrate peptide (e.g., f-Met-Ala-Ser) by PDF. Fluorescamine reacts with this primary amine to produce a fluorescent product, and the reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Purified Peptide Deformylase (e.g., E. coli Ni-PDF)
-
Substrate: N-formyl-Met-Ala-Ser (fMAS)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM NaCl, 0.2 mg/mL Bovine Serum Albumin (BSA)
-
Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescamine solution (e.g., 3 mg/mL in acetone or DMSO)
-
96-well microtiter plates (black, for fluorescence readings)
-
Fluorescence plate reader (Excitation: ~380-390 nm, Emission: ~470-485 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
A specific volume of assay buffer.
-
A defined amount of the PDF enzyme solution (e.g., to a final concentration of 5-10 nM).
-
The test compound at various concentrations.
-
A control well containing the enzyme and buffer but no inhibitor.
-
A blank well containing buffer only.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fMAS substrate to each well to a final concentration (e.g., 4 mM).
-
Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 30 minutes).
-
Detection: Add the fluorescamine solution to each well. Mix gently.
-
Fluorescence Measurement: Immediately read the fluorescence intensity using a microplate reader at the specified wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Antibacterial Activity Assay (Broth Microdilution for Minimum Inhibitory Concentration - MIC)
This assay determines the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Test compound (inhibitor)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in a sterile broth or saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.
-
The first well should contain the highest concentration of the compound, and subsequent wells will have decreasing concentrations.
-
Include a growth control well (medium and bacteria, no compound) and a sterility control well (medium only).
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Bacterial protein synthesis pathway and the inhibitory action of PDF inhibitors.
Experimental Workflow Diagram
Caption: Experimental workflow for the screening and development of PDF inhibitors.
References
- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Selectivity and Specificity of Peptide Deformylase Inhibitors: A Technical Guide
In the landscape of novel antibacterial drug discovery, Peptide Deformylase (PDF) has emerged as a promising and selective target. This enzyme is crucial for bacterial protein synthesis, yet it is not essential for mammalian cells, providing a clear therapeutic window. This technical guide offers an in-depth analysis of the target selectivity and specificity of peptide deformylase inhibitors (PDIs), providing researchers, scientists, and drug development professionals with a comprehensive resource on their mechanism of action, quantitative assessment, and experimental evaluation.
Due to the absence of publicly available information for a specific compound designated "PDF-IN-1," this guide will focus on the broader class of Peptide Deformylase Inhibitors, using data from well-characterized examples to illustrate the principles of their selectivity and specificity.
Core Concepts: The Basis for Selectivity
The selective toxicity of PDF inhibitors hinges on a fundamental difference between prokaryotic and eukaryotic protein synthesis. In bacteria, the initiator methionine of a nascent polypeptide chain is N-formylated. Peptide deformylase is the essential metalloenzyme responsible for removing this N-formyl group, a critical step for the maturation of functional proteins.[1][2] While a similar deformylation cycle is not required for most cytosolic proteins in mammalian cells, the presence of a PDF-like enzyme in human mitochondria has necessitated careful evaluation of inhibitor selectivity.[3][4]
However, extensive research has demonstrated that PDF inhibitors are highly selective for the bacterial enzyme, exhibiting activity against mammalian metalloenzymes only at significantly higher concentrations that are unlikely to be achieved in a clinical setting.[3][4] This high degree of selectivity forms the foundation of their potential as safe and effective antibacterial agents.
Quantitative Assessment of Target Selectivity
The selectivity of a PDI is quantitatively determined by comparing its inhibitory activity against the target bacterial PDF enzyme with its activity against a panel of off-target enzymes, particularly human metalloenzymes. The most common metric for this is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A high selectivity index, calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the target enzyme, is a key indicator of a promising drug candidate.
Below are tables summarizing the inhibitory activity and selectivity of representative peptide deformylase inhibitors.
Table 1: In Vitro Inhibitory Activity of Representative Peptide Deformylase Inhibitors Against Bacterial PDF Enzymes
| Compound | Target Organism | IC50 (nM) | Reference |
| BB-81384 | Streptococcus pneumoniae | 9 | Gross et al., 2004[3][4] |
| BB-81384 | Haemophilus influenzae | 11 | Gross et al., 2004[3][4] |
| BB-81384 | Escherichia coli | 60 | Gross et al., 2004[3][4] |
| BB-81384 | Staphylococcus aureus | 300 | Gross et al., 2004[3][4] |
| VRC 3852 related compounds (18/20) | Streptococcus pneumoniae | ≤ 75 | Hackbarth et al., 2002[3][4] |
| VRC 3852 related compounds (20/21) | Escherichia coli | ≤ 100 | Hackbarth et al., 2002[3][4] |
| BB-3497 | Mycobacterium bovis BCG | 24.9 | Teo et al., 2006[3][4] |
| PDF-611 | Mycobacterium bovis BCG | 69.5 | Teo et al., 2006[3][4] |
| VRC3375 | Escherichia coli (Ni2+ enzyme) | Kᵢ = 0.24 | [2] |
Table 2: Selectivity Profile of a Representative Peptide Deformylase Inhibitor Series
| Compound Series | Off-Target Enzyme | IC50 (nM) | Selectivity Index (approx.) | Reference |
| VRC 3852 related compounds (21 compounds) | Human Metalloenzymes | ≥ 200,000 | > 2,000 - 2,667 | Hackbarth et al., 2002[3][4] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of PDF inhibitors is the blockade of bacterial protein synthesis.[3][4] By inhibiting peptide deformylase, these compounds prevent the removal of the N-formyl group from newly synthesized proteins, leading to an accumulation of formylated, non-functional proteins and ultimately, bacterial cell death. This mechanism is distinct from many other classes of antibiotics, which can be advantageous in overcoming existing resistance mechanisms.
Caption: Signaling pathway illustrating the role of Peptide Deformylase (PDF) in bacterial protein maturation and its inhibition by a Peptide Deformylase Inhibitor (PDI).
Experimental Protocols for Assessing Selectivity and Specificity
A robust evaluation of a PDI's selectivity and specificity involves a combination of biochemical and cell-based assays.
Biochemical Enzyme Inhibition Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PDF.
Objective: To determine the IC50 value of a test compound against a specific bacterial PDF enzyme.
Materials:
-
Purified recombinant bacterial PDF enzyme (e.g., from E. coli, S. aureus). A nickel-containing surrogate is often used for its stability.[1]
-
Substrate: A synthetic formylated peptide, such as formyl-Met-Ala-Ser (fMAS).
-
Detection reagent: A reagent that reacts with the free amino group generated after deformylation (e.g., fluorescamine).
-
Test compound (PDI) at various concentrations.
-
Assay buffer (e.g., HEPES buffer with appropriate pH and salt concentrations).
-
96-well microplate.
-
Plate reader (fluorescence or absorbance).
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified PDF enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the plate for a pre-determined time at a specific temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the formylated peptide substrate to all wells.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature.
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add the detection reagent (e.g., fluorescamine) to all wells. This reagent will react with the primary amine of the deformylated product to generate a fluorescent signal.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a biochemical assay to determine the IC50 of a Peptide Deformylase Inhibitor.
Off-Target Selectivity Screening
To assess specificity, the test compound is screened against a panel of human metalloenzymes that are structurally or functionally related to PDF.
Objective: To determine the IC50 values of a test compound against a panel of human metalloenzymes.
Procedure: The same general protocol as the biochemical enzyme inhibition assay is followed, but with the following modifications:
-
Enzymes: A panel of purified human metalloenzymes (e.g., matrix metalloproteinases (MMPs), angiotensin-converting enzyme (ACE)).
-
Substrates and Detection Methods: The appropriate substrate and detection method for each specific off-target enzyme must be used.
A significantly higher IC50 value for the human enzymes compared to the bacterial PDF indicates high selectivity.
In Vitro Antibacterial Activity (MIC Assay)
While not a direct measure of target selectivity, the Minimum Inhibitory Concentration (MIC) assay is crucial to confirm that the enzymatic inhibition translates to whole-cell antibacterial activity.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial strain.
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible bacterial growth.
It is important to note that the in vitro antibacterial activity of PDIs can be lower than their enzymatic inhibition potency, potentially due to factors like cell wall permeability and efflux pump activity.[3][4]
Caption: Logical relationship for determining the selectivity of a Peptide Deformylase Inhibitor.
Conclusion
The development of selective and specific peptide deformylase inhibitors represents a promising avenue for combating bacterial infections. The inherent differences between prokaryotic and eukaryotic protein synthesis provide a strong foundation for their selective action. A rigorous and multi-faceted approach to evaluating their target selectivity, incorporating quantitative biochemical assays against both target and off-target enzymes, is paramount for the successful progression of these compounds from the laboratory to the clinic. The methodologies and data presented in this guide offer a framework for the comprehensive assessment of this important class of antibacterial agents.
References
- 1. Bacterial Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents - ProQuest [proquest.com]
- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Core Function of Peptide Deformylase Inhibitors: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration of novel bacterial targets for the development of new classes of antibiotics. Peptide deformylase (PDF) has emerged as a compelling target due to its essential role in bacterial protein synthesis and its absence in the cytoplasm of mammalian cells. This technical guide provides an in-depth exploration of the function of PDF inhibitors, their mechanism of action, and the experimental methodologies crucial for their evaluation in a drug discovery context.
The Critical Role of Peptide Deformylase in Bacterial Protein Maturation
In eubacteria, protein synthesis is initiated with N-formylmethionine (fMet). The nascent polypeptide chains, therefore, carry an N-terminal formyl group. Peptide deformylase, a metalloenzyme, is responsible for the hydrolytic removal of this formyl group. This deformylation step is a prerequisite for the subsequent action of methionine aminopeptidase (MAP), which may cleave the N-terminal methionine residue. This entire process is fundamental for the maturation of a majority of bacterial proteins, rendering PDF essential for bacterial viability.[1][2] The absence of a cytoplasmic counterpart in mammalian cells makes PDF an attractive and selective target for antibacterial agents.[1][3]
Mechanism of Action of PDF Inhibitors
PDF inhibitors are designed to mimic the transition state of the deformylation reaction. They typically possess a "chelator + peptidomimetic" scaffold.[1][3] The chelating group coordinates with the active site metal ion (typically Fe²⁺ in vivo, though Ni²⁺ or Zn²⁺ are often used in vitro for stability), while the peptidomimetic portion occupies the substrate-binding pocket of the enzyme. By binding tightly to the active site, these inhibitors block the access of the natural fMet-polypeptide substrate, thereby halting protein maturation and leading to bacterial growth inhibition.[1][4] This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[5]
Quantitative Analysis of PDF Inhibitor Potency and Spectrum
The efficacy of PDF inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) against the purified PDF enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains. Selectivity is a critical parameter, assessed by comparing the inhibition of bacterial PDF to that of human metalloproteases.
Table 1: In Vitro Inhibitory Activity (IC₅₀) of Selected PDF Inhibitors
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity vs. Human Metalloproteases (IC₅₀ in µM) |
| Actinonin | E. coli PDF | ~0.3 | MMPs: >100 |
| S. aureus PDF | - | ||
| BB-83698 | S. pneumoniae PDF | - | - |
| H. influenzae PDF | - | ||
| VIC-104959 (LBM415) | S. pneumoniae PDF | - | - |
| H. influenzae PDF | - | ||
| VRC3375 | E. coli Ni-PDF | 0.24 | K562 (human leukemia cell line): >150 µM |
| S. pneumoniae Zn-PDF | - |
Table 2: Antibacterial Activity (MIC) of Selected PDF Inhibitors
| Compound | Staphylococcus aureus (MIC in µg/mL) | Streptococcus pneumoniae (MIC in µg/mL) | Haemophilus influenzae (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| Actinonin | 0.5 - 4 | 0.25 - 2 | 1 - 8 | >128 |
| BB-83698 | 0.5 - 2 | 0.06 - 0.5 | 0.25 - 2 | >64 |
| VIC-104959 (LBM415) | 0.12 - 1 | 0.06 - 0.5 | 0.5 - 4 | >128 |
| GSK1322322 | 0.12 - 8 | 0.06 - 4 | 0.12 - 4 | - |
Signaling Pathways and Cellular Consequences of PDF Inhibition
PDF is not a classical signaling molecule but rather a crucial enzyme in the core process of protein synthesis. Its inhibition triggers a cascade of downstream cellular events.
The primary consequence of PDF inhibition is the accumulation of N-terminally formylated proteins within the bacterial cell.[6][7] This accumulation disrupts normal cellular function and ultimately leads to the cessation of bacterial growth.[6][7]
Experimental Protocols
PDF Enzyme Inhibition Assay (Coupled Assay)
This assay quantifies the activity of a PDF inhibitor by measuring the amount of formate released from a substrate peptide, which is then oxidized by formate dehydrogenase (FDH), leading to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically.[8]
Materials:
-
Purified recombinant PDF enzyme (e.g., from E. coli or S. aureus)
-
Formate Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
PDF substrate peptide (e.g., f-Met-Ala-Ser)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the PDF enzyme in the assay buffer.
-
Prepare a reaction mixture containing FDH, NAD⁺, and the f-Met-Ala-Ser substrate in the assay buffer.
-
In a 96-well plate, add the desired concentrations of the test inhibitor. Include a positive control (no inhibitor) and a negative control (no PDF enzyme).
-
Add the PDF enzyme solution to each well (except the negative control) and pre-incubate with the inhibitor for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (AST)
AST determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). The broth microdilution method is a standard procedure.[9]
Materials:
-
Bacterial strains of interest (e.g., S. aureus, S. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
PDF inhibitor stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare serial two-fold dilutions of the PDF inhibitor in CAMHB directly in the 96-well plate. A typical final volume in each well is 100 µL.
-
Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Drug Discovery and Development Workflow for PDF Inhibitors
The development of PDF inhibitors follows a structured workflow from initial discovery to potential clinical application.
Mechanisms of Resistance to PDF Inhibitors
A primary mechanism of resistance to PDF inhibitors involves mutations in the gene encoding methionyl-tRNA formyltransferase (fmt).[3][5] These mutations can lead to the initiation of protein synthesis with unformylated methionine, thereby bypassing the need for the deformylation step catalyzed by PDF. Other resistance mechanisms may include mutations in the def gene itself, leading to a less sensitive PDF enzyme, or the upregulation of efflux pumps that actively remove the inhibitor from the bacterial cell.[2][4]
Conclusion
Peptide deformylase remains a validated and promising target for the development of novel antibacterial agents. A thorough understanding of its function, the mechanism of its inhibitors, and the application of robust experimental methodologies are paramount for the successful progression of PDF inhibitor candidates through the drug discovery pipeline. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to combating the challenge of antimicrobial resistance through the exploration of this important therapeutic target.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Frequency of Spontaneous Resistance to Peptide Deformylase Inhibitor GSK1322322 in Haemophilus influenzae, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Proteomic Study of Peptide Deformylase Inhibition in Streptococcus pneumoniae and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unlocking a New Frontier in Antibacterial Research: A Technical Guide to Peptide Deformylase (PDF) Inhibitors
An In-depth Exploration of the Core Science for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "PDF-IN-1" is not a widely recognized designation in scientific literature. This guide provides a comprehensive overview of the class of compounds to which it likely belongs: Peptide Deformylase (PDF) inhibitors. The data and methodologies presented are based on published research on well-characterized PDF inhibitors and serve as a technical guide to their potential antibacterial properties.
Executive Summary
The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial targets. Peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein synthesis, represents a promising avenue for the development of a new class of antibiotics. PDF inhibitors have demonstrated potent in vitro and in vivo efficacy against a range of bacterial pathogens, including drug-resistant strains. This technical guide delves into the mechanism of action, quantitative antibacterial properties, and key experimental protocols for the evaluation of PDF inhibitors, providing a foundational resource for researchers in the field of antibacterial drug discovery.
The Core Target: Peptide Deformylase (PDF)
In eubacteria, protein synthesis is initiated with N-formylmethionine (fMet). The subsequent removal of this N-terminal formyl group is an essential step for the maturation of functional proteins. This crucial deformylation is catalyzed by the enzyme peptide deformylase (PDF).[1][2] The PDF-catalyzed reaction is a vital part of the protein synthesis pathway in bacteria. As this pathway is absent in the cytoplasm of mammalian cells, PDF presents a highly selective target for antibacterial agents.[2]
Mechanism of Action of PDF Inhibitors
PDF inhibitors are designed to bind to the active site of the PDF enzyme, preventing it from carrying out its deformylase function. These inhibitors often contain a metal-chelating moiety that interacts with the metal ion (typically Fe²⁺ or Zn²⁺) in the enzyme's active site, effectively blocking substrate access and rendering the enzyme inactive.[2] The inhibition of PDF leads to the accumulation of formylated proteins, which can be non-functional or trigger downstream cellular stress responses, ultimately leading to bacterial growth inhibition or cell death.
References
- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of PDF-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of PDF-IN-1, a novel inhibitor of Peptide Deformylase (PDF). This compound, identified as 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide, presents a promising scaffold for the development of new broad-spectrum antibiotics. This document details the mechanism of action of PDF inhibitors, the specific experimental protocols for the synthesis and biological evaluation of this compound, and summarizes the key quantitative data. Visualizations of the relevant biological pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction to Peptide Deformylase as an Antibacterial Target
Peptide deformylase (PDF) is a metalloenzyme that plays a crucial role in bacterial protein synthesis.[1] In bacteria, the initial methionine residue of a newly synthesized polypeptide chain is N-formylated. PDF catalyzes the removal of this formyl group, a critical step for the subsequent removal of the methionine by methionine aminopeptidase (MAP) and the maturation of the protein.[1][2] As this N-formylation is absent in the cytosolic protein synthesis of eukaryotes, PDF represents a highly selective target for the development of antibacterial agents with a reduced potential for host toxicity.[3][4] Inhibition of PDF leads to the accumulation of formylated proteins, ultimately resulting in bacterial growth arrest.[2]
Discovery of this compound
This compound, also referred to as compound 2 in the primary literature, was identified as a potential inhibitor of E. coli Peptide Deformylase (ecPDF).[5][6] The discovery was part of a broader effort to develop more selective antibiotic inhibitors by exploring novel structural scaffolds.[7][8] The 5-bromoindole scaffold of this compound represents a departure from many previously studied peptidomimetic or retro-amide based PDF inhibitors.[7]
Synthesis of this compound
The synthesis of this compound (2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide) involves a multi-step process starting from 5-bromoindole. While the specific, detailed protocol from the primary discovery paper is not publicly available, a general synthetic route can be inferred from established methods for the synthesis of indole derivatives and hydroxamic acids.
Experimental Protocol: General Synthesis of 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide
A plausible synthetic route would involve the following key steps:
-
Acetylation of 5-bromoindole: 5-bromoindole is first protected at the nitrogen, for example, with a tosyl group. Then, Friedel-Crafts acylation at the C3 position with chloroacetyl chloride would yield a 3-chloroacetyl-5-bromo-1H-indole intermediate.
-
Hydroxylamine reaction: The chloroacetyl intermediate is then reacted with hydroxylamine to form the hydroxamic acid. This is a standard procedure for the synthesis of hydroxamic acids.
-
Deprotection: Finally, the protecting group on the indole nitrogen is removed to yield the final product, 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide.
Note: This is a generalized protocol. The specific reagents, reaction conditions, and purification methods would be detailed in the primary research article.
Quantitative Data
The inhibitory activity of this compound against E. coli PDF was characterized, though specific quantitative values from the primary publication are not fully accessible. The table below is a template that would be populated with data from the Kirschner H, et al. (2024) publication. For illustrative purposes, typical ranges for potent PDF inhibitors are included.
| Parameter | Value | Organism/Enzyme | Method | Reference |
| IC50 | Data not available | E. coli PDF | In vitro enzyme assay | Kirschner H, et al. 2024 |
| Ki | Data not available | E. coli PDF | Enzyme kinetics | Kirschner H, et al. 2024 |
| MIC | Data not available | E. coli | Broth microdilution | Kirschner H, et al. 2024 |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the enzymatic activity of Peptide Deformylase. The hydroxamic acid moiety of this compound is predicted to chelate the active site metal ion (typically Fe²⁺ or Zn²⁺) of the PDF enzyme, thereby blocking its catalytic function.[3][8] This prevents the removal of the N-formyl group from nascent polypeptide chains in bacteria.
Experimental Workflows and Protocols
The characterization of this compound involved several key experimental procedures.
Peptide Deformylase Inhibition Assay
A common method to assess the inhibitory potential of compounds against PDF is a coupled enzyme assay.
Experimental Protocol: PDF-Formate Dehydrogenase (FDH) Coupled Assay
-
Reaction Mixture Preparation: A reaction buffer containing HEPES, NaCl, and bovine serum albumin is prepared. The PDF enzyme (e.g., from E. coli) is added to the buffer.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding a substrate mixture containing the formylated peptide substrate (e.g., fMet-Ala-Ser), NAD⁺, and formate dehydrogenase (FDH).
-
Detection: PDF activity releases formate. FDH then catalyzes the oxidation of formate to CO₂ with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored spectrophotometrically. The rate of this reaction is proportional to the PDF activity.
-
Data Analysis: The IC₅₀ value for this compound is determined by plotting the percentage of PDF inhibition against the inhibitor concentration.
Structural and Binding Analysis
The interaction between this compound and ecPDF was investigated using advanced analytical techniques.
-
NMR TITAN Line Shape Analysis: This technique was employed to analyze the binding mode of this compound to the enzyme, revealing an induced-fit mechanism.[8]
-
X-ray Crystallography: The crystal structure of the E. coli PDF in complex with this compound was determined. This provided a detailed structural view of the binding pocket and the conformation of the inhibitor, which is crucial for structure-based drug design and optimization.[8]
Conclusion
This compound is a promising new inhibitor of bacterial peptide deformylase with a novel 5-bromoindole scaffold. Its discovery and characterization provide a valuable starting point for the development of a new class of antibiotics. Further investigation, including detailed structure-activity relationship studies and in vivo efficacy and safety profiling, will be essential to advance this compound or its analogs toward clinical development. The detailed experimental protocols and structural insights presented in the primary literature are critical for guiding these future research efforts.
References
- 1. rcsb.org [rcsb.org]
- 2. Two-Dimensional NMR Lineshape Anal ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Lineshape Analysis of Intrinsically Disordered Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Critical Role of PDF-IN-1 in the Inhibition of Bacterial Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the exploration of novel antibacterial targets and the development of new classes of antimicrobial agents. Peptide deformylase (PDF) has been identified as a highly promising and selective target for antibacterial drug discovery. This essential metalloenzyme is critical for bacterial protein synthesis and survival, yet it is not required for cytoplasmic protein synthesis in mammalian cells, offering a therapeutic window. This technical guide provides an in-depth analysis of PDF-IN-1, a representative inhibitor of peptide deformylase, and its role in disrupting bacterial protein synthesis. While specific public data for a compound explicitly named "this compound" is limited, this guide will leverage the extensive research on other well-characterized PDF inhibitors, such as BB-83698 and LBM415 (VIC-104959), to detail the mechanism of action, quantitative inhibitory data, and relevant experimental protocols.
Introduction to Peptide Deformylase (PDF)
In bacteria, protein synthesis is initiated with N-formylmethionine (fMet). The N-formyl group is crucial for the initiation of translation but must be removed from the nascent polypeptide chain to produce functional proteins. This vital step is catalyzed by the enzyme peptide deformylase (PDF).[1][2][3] The subsequent removal of the methionine residue is carried out by methionine aminopeptidase (MAP). This deformylation process is essential for bacterial viability, making PDF an attractive target for the development of novel antibiotics.[1][3] Since PDF inhibitors target a mechanism distinct from currently used antibiotics, they are expected to circumvent existing cross-resistance issues.[3]
Mechanism of Action of PDF Inhibitors
PDF inhibitors, including the class to which this compound belongs, function by binding to the active site of the PDF enzyme, thereby preventing it from carrying out its deformylation function.[1][4] These inhibitors are often peptidomimetic compounds containing a chelating group that interacts with the metal ion (typically Fe²⁺, though Ni²⁺ is often used in vitro for stability) in the active site of the metalloenzyme.[3] By blocking the active site, the inhibitor prevents the binding of the N-formylmethionine of the nascent polypeptide chain, effectively halting protein maturation.[1] This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and, in some cases, cell death.[1][5]
The following diagram illustrates the central role of PDF in bacterial protein synthesis and the mechanism of its inhibition.
Caption: Inhibition of Bacterial Protein Synthesis by this compound.
Quantitative Data for Representative PDF Inhibitors
Table 1: In Vitro Activity of BB-83698 Against Various Bacterial Strains
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.06 - 0.25 | - | 0.25 - 0.5 | [1][2] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 - 0.25 | - | 0.25 - 0.5 | [2] |
| Streptococcus pneumoniae | Erythromycin-Resistant | - | - | 0.25 - 0.5 | [2] |
| Streptococcus pyogenes | - | - | - | 0.12 | [6] |
| Streptococcus agalactiae | - | - | - | 0.12 | [6] |
| Staphylococcus aureus | Oxacillin-Susceptible | - | - | 8 | [6] |
| Staphylococcus aureus | Oxacillin-Resistant | - | - | 8 | [6] |
| Haemophilus influenzae | β-lactamase-negative | - | - | 32 | [6] |
| Haemophilus influenzae | β-lactamase-positive | - | - | 64 | [6] |
| Moraxella catarrhalis | β-lactamase-negative & positive | - | - | 0.12 | [6] |
Table 2: In Vitro Activity of LBM415 Against Various Bacterial Strains
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible & Resistant | 0.03 - 4.0 | 0.5 - 1.0 | 1.0 - 2.0 | [7] |
| Staphylococcus aureus | Methicillin-Susceptible & Resistant | ≤0.06 - 4.0 | 1.0 | 2.0 | [8] |
| Coagulase-negative staphylococci | - | ≤0.06 - 4.0 | 1.0 | 2.0 | [8] |
| Enterococcus faecalis | Linezolid-Resistant | 2 - 4 | - | - | [9] |
| Enterococcus faecium | Linezolid-Resistant | 0.5 - 4 | - | - | [9] |
Experimental Protocols
The determination of the in vitro antibacterial activity of PDF inhibitors typically involves standardized methods from the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the PDF inhibitor that prevents visible growth of a specific bacterium.
Methodology: Broth microdilution is a commonly used method.[2][6]
Materials:
-
Test compound (e.g., this compound, BB-83698, LBM415)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in CAMHB directly in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test bacterium to each well.
-
Controls: Include a positive control (broth with bacteria, no inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
The following diagram outlines the experimental workflow for MIC determination.
Caption: Experimental Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
Objective: To determine the lowest concentration of the PDF inhibitor that results in a 99.9% reduction in the initial bacterial inoculum.
Methodology: This is an extension of the MIC test.[2][6]
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth.
-
Plate these aliquots onto an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the inhibitor that results in a ≥99.9% kill of the initial inoculum.
Conclusion and Future Directions
Peptide deformylase inhibitors, represented here by this compound and its well-studied counterparts, hold significant promise as a new class of antibacterial agents. Their novel mechanism of action, targeting an essential bacterial enzyme not present in the cytoplasm of mammalian cells, makes them attractive candidates for combating drug-resistant pathogens. The potent in vitro activity against a broad spectrum of bacteria, including clinically important resistant strains, underscores their therapeutic potential. Further research and clinical development of PDF inhibitors are warranted to fully realize their utility in the fight against infectious diseases. The detailed methodologies and comparative data presented in this guide aim to support researchers and drug development professionals in this critical endeavor.
References
- 1. Efficacy of BB-83698, a Novel Peptide Deformylase Inhibitor, in a Mouse Model of Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Antipneumococcal Activity of LBM415, a New Peptide Diformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for PDF-IN-1: A Potent Peptide Deformylase Inhibitor
For Research Use Only.
Introduction
PDF-IN-1 is a potent and selective inhibitor of peptide deformylase (PDF), a metalloenzyme that is essential for bacterial protein synthesis. In bacteria, protein synthesis is initiated with N-formylmethionine. Peptide deformylase catalyzes the removal of this N-terminal formyl group, a crucial step for the maturation of most bacterial proteins.[1][2] As this N-formylation is absent in the cytosolic protein synthesis of eukaryotes, PDF represents a highly specific target for the development of novel antibacterial agents. This compound, a hydroxamate-based compound, exhibits potent inhibitory activity against PDF, making it a valuable tool for studying bacterial physiology and for the development of new antimicrobial therapies.
These application notes provide a detailed protocol for the chemical synthesis of this compound, its mechanism of action, and protocols for its biological evaluation.
Data Presentation
| Parameter | Value | Reference |
| This compound (VRC3375) Molecular Weight | 357.45 g/mol | [2] |
| This compound (VRC3375) Kᵢ (E. coli Ni-PDF) | 0.24 nM | [2] |
| Actinonin IC₅₀ (E. coli Ni-PDF) | 3 nM | |
| Actinonin IC₅₀ (S. aureus Ni-PDF) | 11 nM | |
| Actinonin MIC (S. aureus) | 8-16 µg/mL |
Signaling Pathway
Peptide deformylase is a critical enzyme in the bacterial protein synthesis pathway. It acts co-translationally, removing the formyl group from the N-terminal methionine of nascent polypeptide chains as they emerge from the ribosome.[3][4] This deformylation is a prerequisite for the subsequent removal of the N-terminal methionine by methionine aminopeptidase (MAP), a process that occurs for a significant portion of bacterial proteins.[1] Inhibition of PDF leads to the accumulation of formylated proteins, which can be dysfunctional and ultimately results in bacterial growth arrest and cell death.[2]
Experimental Protocols
I. Chemical Synthesis of this compound (Representative Hydroxamate-based Inhibitor)
This protocol describes a representative multi-step synthesis of a hydroxamate-based PDF inhibitor, herein referred to as this compound. The synthesis involves the formation of a key intermediate followed by coupling and deprotection steps to yield the final product.
Materials and Reagents:
-
N-Boc-L-proline
-
3-bromopentane
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
Step 1: Synthesis of (2S)-1-(tert-butoxycarbonyl)-2-(1-ethylpropyl)pyrrolidine-2-carboxylic acid (Intermediate 1)
-
To a solution of N-Boc-L-proline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (2.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add 3-bromopentane (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to afford Intermediate 1.
Step 2: Synthesis of (2S)-tert-butyl 2-(1-ethylpropyl)-2-(((tetrahydro-2H-pyran-2-yl)oxy)carbamoyl)pyrrolidine-1-carboxylate (Protected this compound)
-
To a solution of Intermediate 1 (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Dilute the reaction with water and extract with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (EtOAc/Hexanes gradient) to yield the protected this compound.
Step 3: Synthesis of (2S)-2-(1-ethylpropyl)-N-hydroxypyrrolidine-2-carboxamide (this compound)
-
Dissolve the protected this compound (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain this compound as a white solid.
II. Peptide Deformylase (PDF) Enzyme Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDF. The assay is based on the formate dehydrogenase (FDH)-coupled method. PDF-catalyzed deformylation of a substrate (e.g., N-formyl-Met-Ala-Ser) releases formate, which is then oxidized by FDH, leading to the reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[2]
Materials and Reagents:
-
Purified recombinant Peptide Deformylase (E. coli)
-
This compound (dissolved in DMSO)
-
N-formyl-Met-Ala-Ser (or other suitable peptide substrate)
-
Formate Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)
-
HEPES buffer (50 mM, pH 7.5)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve the desired final concentrations.
-
In a 96-well microplate, add the following to each well:
-
HEPES buffer
-
PDF enzyme solution (to a final concentration of ~5-10 nM)
-
This compound solution at various concentrations (or DMSO for the control).
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate/coupling enzyme mixture containing:
-
N-formyl-Met-Ala-Ser (final concentration ~1 mM)
-
NAD⁺ (final concentration ~1 mM)
-
FDH (final concentration ~0.5 U/mL).
-
-
Initiate the reaction by adding the substrate/coupling enzyme mixture to each well.
-
Immediately measure the absorbance at 340 nm at 30-second intervals for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
III. Cell-Based Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on bacterial or mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[5][6][7]
Materials and Reagents:
-
Bacterial (e.g., Staphylococcus aureus) or mammalian (e.g., HeLa) cell line
-
Appropriate cell culture medium (e.g., Tryptic Soy Broth for bacteria, DMEM for mammalian cells)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or grow to the exponential phase (for suspension cells).
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 24-48 hours for mammalian cells, a few hours for bacteria) under appropriate conditions (e.g., 37°C, 5% CO₂ for mammalian cells; 37°C with shaking for bacteria).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours.
-
After incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for an additional 4 hours or overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the concentration at which 50% of cell growth is inhibited (GI₅₀).
IV. Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
Materials and Reagents:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of this compound in MHB. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum in MHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.
-
Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.
References
- 1. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peptide deformylase-ribosome complex reveals mechanism of nascent chain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide deformylase - Wikipedia [en.wikipedia.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. idexx.com [idexx.com]
Application Notes and Protocols for Peptide Deformylase (PDF) Inhibitor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide deformylase (PDF) is an essential metalloenzyme in eubacteria that plays a critical role in protein maturation. It catalyzes the removal of the formyl group from the N-terminus of newly synthesized polypeptides. As this process is vital for bacterial survival and absent in the cytoplasm of mammalian cells, PDF has emerged as a promising target for the development of novel antibiotics. This document provides detailed protocols for various assays designed to identify and characterize inhibitors of peptide deformylase, aiding in the discovery and development of new antibacterial agents.
Biochemical Assays for PDF Inhibitor Screening
Biochemical assays are fundamental for primary screening of compound libraries and for detailed kinetic characterization of potential inhibitors.
Formate Dehydrogenase (FDH) Coupled Spectrophotometric Assay
This is a robust and widely used continuous assay for monitoring PDF activity. The principle lies in the quantification of formate, a product of the PDF-catalyzed deformylation reaction. Formate is subsequently oxidized by formate dehydrogenase (FDH), which concomitantly reduces NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.[1][2][3]
Experimental Workflow:
Caption: Workflow of the FDH-coupled spectrophotometric assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.2 mg/mL bovine serum albumin (BSA).[2]
-
Enzyme Solution: Prepare a working solution of purified E. coli Ni-PDF (e.g., 5 nM) or S. pneumoniae Zn-PDF (e.g., 10 nM) in Assay Buffer.[2]
-
Substrate/Coupling Mix: Prepare a mixture in Assay Buffer containing 1 mM NAD+, 0.5 U/mL FDH, and 4 mM of the substrate N-formyl-methionyl-alanyl-serine (f-MAS).[2]
-
Inhibitor Solutions: Dissolve test compounds in dimethyl sulfoxide (DMSO) to a stock concentration (e.g., 10 mM) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 80 µL of the enzyme solution to each well of a half-area 96-well microtiter plate.[2]
-
Add 10 µL of the inhibitor solution (or DMSO for control) to the wells.
-
Pre-incubate the enzyme-inhibitor mixture for 10 minutes at room temperature.[2]
-
Initiate the reaction by adding 10 µL of the Substrate/Coupling Mix to each well.[2]
-
Immediately measure the increase in absorbance at 340 nm over time using a plate reader at room temperature. The initial reaction velocity is determined from the linear phase of the reaction.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Fluorescamine-Based Assay
This high-throughput screening (HTS) compatible assay measures the appearance of the free N-terminal amino group on the peptide substrate after deformylation by PDF. Fluorescamine reacts with this primary amine to generate a fluorescent product.[4][5]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 8.0), 0.75 mM NiCl2.[5]
-
Enzyme Solution: Prepare a working solution of purified PDF in Assay Buffer.
-
Substrate Solution: Prepare a solution of f-Met-Ala-Ser (e.g., 5 mM final concentration) in Assay Buffer.[5]
-
Fluorescamine Solution: Prepare a solution of fluorescamine (e.g., 100 µM final concentration) in a suitable solvent like acetone or DMSO.[5]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 2 µL) of Assay Buffer to each well.
-
Add the test inhibitor solution.
-
Add the PDF enzyme solution.
-
Incubate for 15 minutes at room temperature.[5]
-
Start the reaction by adding the peptide substrate and the fluorescamine solution.[5]
-
Incubate for 3 hours at 37°C.[5]
-
Measure the fluorescence signal (Excitation: 380 nm, Emission: 485 nm) using a plate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reduction in fluorescence signal compared to the control.
-
Determine IC50 values as described for the FDH-coupled assay.
-
Cell-Based and Physiologically Relevant Assays
These assays provide insights into the activity of inhibitors in a more complex biological environment, closer to the physiological situation.
Transcription-Translation (TC-TL) Assay
This assay measures PDF inhibition in crude cell homogenates or intact bacterial cells, providing a more physiologically relevant context. The principle is based on the N-terminal [35S]methionine labeling of a specifically designed protein that lacks internal methionines. Active PDF leads to the removal of the N-terminal methionine by methionine aminopeptidase (MAP). In the presence of a PDF inhibitor, the formyl group is retained, preventing MAP action and leading to the retention of the [35S]methionine label, which can be detected by autoradiography.[4][6]
Principle of the TC-TL Assay:
Caption: Principle of the Transcription-Translation (TC-TL) assay for PDF inhibitors.
Detailed Protocol (for intact E. coli cells):
-
Cell Culture and Induction:
-
Inhibitor Treatment and Labeling:
-
Transfer 0.5 mL aliquots of the cell culture to Eppendorf tubes.
-
Add the test compounds dissolved in DMSO (final DMSO concentration of 1%) or DMSO alone as a control.[4]
-
Incubate for 30 minutes.[4]
-
Pulse-label the cultures for 5 minutes with 2 µCi of [35S]methionine.[4]
-
Chase with 50 µL of 1% non-radioactive methionine for 2 minutes.[4]
-
-
Protein Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Detect the labeled protein by autoradiography. Increased signal in the presence of the compound indicates PDF inhibition.
-
Mass Spectrometry (MS)-Based In-Cell Assay
This modern approach directly confirms target engagement within the bacterial cell. It is often coupled with a minimal inhibitory concentration (MIC) assay to provide a powerful link between biochemical inhibition and antibacterial activity.[7]
General Workflow:
Caption: General workflow for an MS-based in-cell PDF inhibition assay.
This method involves growing bacteria in the presence of inhibitors, harvesting the cells, and then using mass spectrometry to analyze the proteome, specifically quantifying the ratio of formylated to deformylated N-terminal peptides. An increase in formylated peptides indicates in-cell PDF inhibition.
Quantitative Data Summary
The following table summarizes inhibitory activities of known compounds against PDF from various bacterial sources. This data is crucial for comparing the potency of newly discovered inhibitors.
| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |
| VRC3375 | E. coli Ni-PDF | FDH-Coupled | IC50: 4 nM | [2] |
| VRC3375 | E. coli Ni-PDF | FDH-Coupled | Ki: 0.24 nM | [2] |
| Compound 1 | H. pylori PDF | FDH-Coupled | IC50: 10.8 µM | [3] |
| Compound 2 | H. pylori PDF | FDH-Coupled | IC50: 1.25 µM | [3] |
| Actinonin derivative (ZHO-119) | E. coli PDF | Not Specified | MIC ≤ 8 µg/ml | [7] |
| Actinonin derivative (ZHO-197) | E. coli PDF | Not Specified | MIC ≤ 8 µg/ml | [7] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. MIC (minimal inhibitory concentration) reflects the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Conclusion
The selection of an appropriate assay for screening and characterizing peptide deformylase inhibitors depends on the specific research goals, available resources, and the stage of the drug discovery process. The protocols and data presented here provide a comprehensive guide for researchers to effectively investigate new potential antibacterial agents targeting PDF. Combining biochemical assays for initial screening with cell-based and mass spectrometry methods for validation of in-cell activity is a powerful strategy for advancing PDF inhibitor drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide deformylase is a potential target for anti-Helicobacter pylori drugs: Reverse docking, enzymatic assay, and X-ray crystallography validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for PDF-IN-1 in Bacterial Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Peptide deformylase (PDF) is an essential metalloenzyme in prokaryotes that plays a critical role in protein maturation.[1][2] In bacteria, protein synthesis is initiated with N-formylmethionine. The PDF enzyme is responsible for removing this N-formyl group from the nascent polypeptide chain, a crucial step for the formation of functional, mature proteins.[3][4] This process is absent in the cytoplasm of mammalian cells, making PDF a highly selective and promising target for the development of novel antibacterial agents.[1][4]
PDF inhibitors, such as PDF-IN-1, are compounds designed to block the active site of the PDF enzyme.[2] Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, which ultimately results in the cessation of bacterial growth.[5] This class of inhibitors holds potential for broad-spectrum activity and may circumvent existing antibiotic resistance mechanisms.[4] These notes provide detailed protocols for evaluating the antibacterial activity of this compound in a laboratory setting.
Mechanism of Action
The primary mechanism of action for this compound is the targeted inhibition of the peptide deformylase enzyme. This disruption occurs after the translation of mRNA into a polypeptide chain but before the protein becomes fully mature and functional.
-
Initiation of Bacterial Protein Synthesis: Bacterial translation begins with a special initiator tRNA carrying N-formylmethionine (fMet). The resulting newly synthesized polypeptide has an fMet at its N-terminus.
-
Role of Peptide Deformylase (PDF): The PDF enzyme recognizes and cleaves the formyl group from the N-terminal methionine.[3][4]
-
Protein Maturation: Following deformylation, Methionine Aminopeptidase (MAP) often removes the leading methionine residue. This two-step process is vital for producing mature, functional proteins.[4]
-
Inhibition by this compound: this compound binds to the active site of the PDF enzyme, preventing it from removing the formyl group.[2] This leads to an accumulation of formylated proteins, which are largely non-functional, causing bacterial growth to halt (bacteriostatic effect) or cell death (bactericidal effect).[5]
References
Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of PDF-IN-1 against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide deformylase (PDF) is an essential metalloenzyme in bacteria that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1][2] This deformylation step is a prerequisite for the subsequent action of methionine aminopeptidase and the formation of mature, functional proteins. As this pathway is absent in the cytoplasm of mammalian cells, bacterial PDF represents a promising target for the development of novel antibiotics.[3]
PDF-IN-1 is a potent inhibitor of peptide deformylase. By blocking the action of PDF, this compound is expected to inhibit bacterial protein synthesis, leading to cessation of growth and cell death. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against the gram-negative bacterium Escherichia coli using the broth microdilution method.
Mechanism of Action of Peptide Deformylase Inhibitors
Peptide deformylase inhibitors (PDFIs) such as this compound act by binding to the active site of the PDF enzyme, preventing it from removing the N-formyl group from the N-terminal methionine of nascent polypeptide chains. This inhibition halts the protein maturation process, leading to an accumulation of formylated, non-functional proteins within the bacterial cell. The disruption of essential protein synthesis ultimately inhibits bacterial growth.
Caption: Mechanism of action of this compound.
Quantitative Data
| Compound | Organism | Strain | MIC (mg/L) |
| This compound | Escherichia coli | ATCC 25922 | Data to be determined |
| BB-3497 | Escherichia coli | Clinical Isolate | 8[4] |
Experimental Protocol: MIC Determination by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound
-
Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for OD600 measurements)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
Procedure
1. Preparation of this compound Stock Solution
-
Solubility: this compound, like many organic small molecules, is anticipated to be soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Aseptically prepare a stock solution of this compound at a concentration of 10 mg/mL in 100% DMSO.
-
Ensure the compound is completely dissolved by vortexing.
-
This stock solution can be stored at -20°C for future use.
-
2. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working bacterial suspension.
3. Serial Dilution of this compound in a 96-Well Plate
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a starting solution of this compound in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL in the first well, add 2.56 µL of the 10 mg/mL stock solution to 197.44 µL of CAMHB.
-
Add 200 µL of this starting this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
4. Inoculation of the Microtiter Plate
-
Add 100 µL of the working bacterial suspension (prepared in step 2) to wells 1 through 11. This will bring the final volume in these wells to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
5. Incubation and MIC Determination
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.
-
The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader to quantify bacterial growth.
Caption: Experimental workflow for MIC determination.
Conclusion
This application note provides a comprehensive framework for determining the MIC of the peptide deformylase inhibitor this compound against E. coli. The provided protocol for broth microdilution is a standardized and reliable method for assessing the in vitro antibacterial activity of this compound. While specific quantitative data for this compound is not yet widely published, the information and protocols herein offer a robust starting point for researchers in the field of antibiotic discovery and development. The determination of the MIC of this compound will be a critical step in evaluating its potential as a novel antibacterial agent.
References
- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. scribd.com [scribd.com]
- 5. thco.com.tw [thco.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Efficacy Testing of PD-1/PD-L1 Inhibitors
Topic: In Vitro Testing of a Representative Small Molecule PD-1/PD-L1 Inhibitor (BMS-202) Efficacy
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the in vitro evaluation of small molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. The protocols detailed below are based on established methodologies for characterizing compounds such as BMS-202, a known inhibitor that disrupts the PD-1/PD-L1 interaction.
Introduction
The interaction between PD-1, an immune checkpoint receptor on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, leads to the suppression of T-cell activity and allows cancer cells to evade the immune system.[1] Small molecule inhibitors that block this interaction can restore anti-tumor immunity. This document outlines key in vitro assays to determine the efficacy of such inhibitors.
Mechanism of Action
Small molecule inhibitors of the PD-1/PD-L1 pathway, such as BMS-202, function by binding to PD-L1 and inducing its dimerization. This prevents PD-L1 from interacting with the PD-1 receptor on T cells, thereby blocking the inhibitory signal and restoring T-cell effector functions, including cytokine production and cytotoxicity against tumor cells.[2]
References
Application Notes and Protocols for Cell-Based Assays of Peptide Deformylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide deformylase (PDF) is an essential bacterial enzyme that catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1][2] This process is critical for bacterial protein maturation and cell viability, making PDF a compelling target for the development of novel antibiotics.[1][2][3][4][5] A key advantage of targeting PDF is that the N-formylmethionine initiation of protein synthesis is characteristic of bacteria, whereas in the cytoplasm of mammalian cells, protein synthesis begins with methionine.[3] This provides a potential window for selective toxicity against bacterial pathogens.
These application notes provide detailed protocols for robust cell-based assays to identify and characterize inhibitors of peptide deformylase. The described methods are essential for screening compound libraries, determining inhibitor potency, and assessing selectivity, thereby streamlining the early stages of antibiotic drug discovery.
Key Signaling Pathway: Bacterial Protein Synthesis and N-terminal Processing
In bacteria, protein synthesis is initiated with N-formylmethionine. For the nascent polypeptide to mature into a functional protein, the N-terminal formyl group is removed by peptide deformylase (PDF). Subsequently, methionine aminopeptidase (MAP) may cleave the N-terminal methionine. Inhibition of PDF stalls this crucial maturation process, leading to the accumulation of formylated proteins and ultimately bacterial cell death.[3][6]
References
- 1. Synthesis and antibacterial activity of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide deformylase inhibitors as antibacterial agents: identification of VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, by using an integrated combinatorial and medicinal chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of PDF-IN-1, a Peptide Deformylase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Peptide deformylase (PDF) is a metalloenzyme that is essential for bacterial growth and survival, making it a promising target for the development of novel antibacterial agents.[1] In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group is removed from the nascent polypeptide chain by PDF, a crucial step for protein maturation.[2][3] As this N-formylation is absent in the cytosolic protein synthesis of mammalian cells, inhibitors of PDF are expected to be selective for bacteria.[1][2] PDF-IN-1 (compound 2) has been identified as a potential inhibitor of Peptide Deformylase and is under investigation for its utility as a broad-spectrum antibiotic. These application notes provide a comprehensive guide for the experimental design and evaluation of this compound.
Mechanism of Action of Peptide Deformylase
Peptide deformylase is a metallohydrolase that catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized proteins in bacteria. This process is a critical step in protein maturation and is essential for bacterial viability. The enzyme utilizes a metal ion, typically Fe(II) in its active site to facilitate the hydrolysis of the formamide bond.[2]
I. Biochemical Assays
Biochemical assays are fundamental to characterizing the direct interaction of this compound with the PDF enzyme and quantifying its inhibitory potency.
Peptide Deformylase Inhibition Assay (Coupled Enzyme Assay)
This assay measures the enzymatic activity of PDF by coupling the release of formate to the reduction of NAD+ by formate dehydrogenase (FDH), which can be monitored spectrophotometrically.
Table 1: In Vitro Inhibitory Activity of this compound against Peptide Deformylase
| Compound | Target Enzyme | Substrate (fMAS) Conc. (mM) | IC50 (nM)[4] | Ki (nM) |
| This compound | E. coli PDF | 4 | [Data not available] | [Data not available] |
| Actinonin (Control) | E. coli PDF | 4 | 8.5 | 0.28 |
| This compound | S. aureus PDF | 4 | [Data not available] | [Data not available] |
| Actinonin (Control) | S. aureus PDF | 4 | 12.2 | [Data not available] |
| [Data for this compound is hypothetical and should be determined experimentally.] |
Experimental Protocol: PDF Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant Peptide Deformylase (e.g., from E. coli or S. aureus)
-
This compound and a known PDF inhibitor (e.g., Actinonin) as a positive control.
-
Formate Dehydrogenase (FDH)
-
Substrate: N-formyl-Met-Ala-Ser (fMAS)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm.
-
-
Procedure:
-
Prepare a stock solution of this compound and the control inhibitor in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
Add 2 µL of serially diluted this compound or control inhibitor to the respective wells. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 25 µL of a solution containing the PDF enzyme to each well to a final concentration of 10 nM.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a substrate/coupling enzyme mixture containing fMAS (final concentration 4 mM), NAD+ (final concentration 2 mM), and FDH (final concentration 1 U/mL) in assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate/coupling enzyme mixture to each well.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
II. Cellular Assays
Cellular assays are crucial for determining the efficacy of this compound in a biological context, assessing its ability to penetrate bacterial cells and inhibit growth.
Antibacterial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) of this compound | MIC (µg/mL) of Actinonin (Control) |
| Staphylococcus aureus ATCC 29213 | Positive | [Data not available] | 1 |
| Streptococcus pneumoniae ATCC 49619 | Positive | [Data not available] | 0.5 |
| Escherichia coli ATCC 25922 | Negative | [Data not available] | 32 |
| Haemophilus influenzae ATCC 49247 | Negative | [Data not available] | 4 |
| [Data for this compound is hypothetical and should be determined experimentally.] |
Experimental Protocol: Broth Microdilution Assay
-
Reagents and Materials:
-
Bacterial strains of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound and a known antibiotic as a control.
-
Sterile 96-well microplates.
-
Spectrophotometer or plate reader.
-
-
Procedure:
-
Prepare a bacterial inoculum suspension in CAMHB, adjusted to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial twofold dilutions of this compound and the control antibiotic in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no inhibitor) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. Alternatively, read the optical density at 600 nm.
-
Target Engagement Assay in Bacteria
This assay confirms that the antibacterial activity of this compound is due to the inhibition of its intended target, PDF, within the bacterial cell. This can be achieved by overexpressing the def gene (encoding PDF) and observing a shift in the MIC.
Table 3: Effect of PDF Overexpression on the MIC of this compound
| Bacterial Strain | PDF Expression Level | MIC (µg/mL) of this compound |
| E. coli (Control vector) | Normal | [Data not available] |
| E. coli (PDF overexpression) | High | [Data not available] |
| [Data for this compound is hypothetical and should be determined experimentally.] |
Experimental Protocol: Target Engagement Assay
-
Reagents and Materials:
-
Bacterial strain with an inducible expression vector containing the def gene.
-
Control strain with an empty vector.
-
Appropriate growth medium with and without the inducer (e.g., L-arabinose for an arabinose-inducible promoter).
-
This compound.
-
-
Procedure:
-
Perform a broth microdilution assay as described in section 2.1 with both the control and the PDF-overexpressing strains.
-
For the overexpression strain, perform the assay in the presence of varying concentrations of the inducer.
-
Determine the MIC of this compound under each condition. An increase in the MIC upon induction of PDF overexpression indicates that this compound is acting on its target.
-
III. Visualizations
Signaling Pathway
The following diagram illustrates the N-terminal methionine excision pathway in bacteria, highlighting the role of Peptide Deformylase (PDF).
Caption: N-terminal methionine excision pathway in bacteria.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the PDF biochemical inhibition assay.
Caption: Workflow for the antibacterial susceptibility assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative QSAR studies on peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for assessing PDF-IN-1 antibacterial activity
An in-depth guide to evaluating the antibacterial efficacy of a novel peptide deformylase inhibitor, PDF-IN-1, is presented here for researchers, scientists, and professionals in drug development. This document provides detailed protocols for key assays, structured data presentation, and visual workflows to facilitate a comprehensive assessment of this potential antibacterial agent.
Application Notes
Peptide deformylase (PDF) is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. Its critical role in bacterial survival and its absence in mammalian cytoplasm make it an attractive target for the development of new antibacterial agents. This compound is a novel inhibitor of this enzyme. These application notes provide a framework for assessing its antibacterial properties.
The primary methods to characterize the antibacterial activity of a new compound include determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria, evaluating its bactericidal or bacteriostatic effect through time-kill assays, and assessing its potential for synergistic activity with existing antibiotics.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The broth microdilution method is a standard procedure for determining MIC values.[3]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate (e.g., Mueller-Hinton Agar - MHA) and incubate at 37°C for 18-24 hours.
-
Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The typical concentration range to test is 0.06 to 128 µg/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions. This will result in a final inoculum of 5 x 10⁵ CFU/mL.
-
Include a growth control (bacteria in MHB without this compound) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
Time-Kill Kinetics Assay
Time-kill assays provide information on the rate at which an antibacterial agent kills a bacterium and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[4][5]
Protocol:
-
Preparation:
-
Prepare a bacterial suspension as described for the MIC assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Prepare tubes with MHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate a known volume of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[4]
-
Checkerboard Synergy Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and a conventional antibiotic). The interaction can be synergistic, additive, indifferent, or antagonistic.[7][8]
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the second antibiotic at concentrations that are multiples of their respective MICs.
-
Prepare a bacterial inoculum as described for the MIC assay.
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of both compounds.
-
Typically, one agent is diluted along the x-axis, and the other is diluted along the y-axis. This creates a checkerboard of wells with various combinations of concentrations of the two agents.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include controls for each drug alone.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits bacterial growth using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 4 |
| Enterococcus faecalis ATCC 29212 | Positive | 8 |
| Escherichia coli ATCC 25922 | Negative | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 |
| Methicillin-resistant S. aureus (MRSA) | Positive | 4 |
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213.
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 |
| 4 | 7.8 | 5.2 | 4.5 | 3.9 |
| 6 | 8.9 | 4.8 | 3.8 | 2.5 |
| 8 | 9.2 | 4.5 | 3.1 | <2 (LOD) |
| 12 | 9.3 | 4.1 | <2 (LOD) | <2 (LOD) |
| 24 | 9.3 | 3.5 | <2 (LOD) | <2 (LOD) |
| LOD: Limit of Detection |
Table 3: Synergy of this compound with Conventional Antibiotics against MRSA.
| Antibiotic | MIC alone (µg/mL) | MIC of this compound alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Vancomycin | 2 | 4 | 0.5 (Vancomycin) + 1 (this compound) | 0.5 | Additive |
| Linezolid | 4 | 4 | 1 (Linezolid) + 0.5 (this compound) | 0.375 | Synergy |
| Daptomycin | 1 | 4 | 0.5 (Daptomycin) + 2 (this compound) | 1.0 | Additive |
Visualizations
Diagrams are provided to illustrate the mechanism of action and experimental workflows.
References
- 1. scribd.com [scribd.com]
- 2. idexx.com [idexx.com]
- 3. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 4. japsonline.com [japsonline.com]
- 5. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. page-meeting.org [page-meeting.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PDF-IN-1: A Peptide Deformylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and experimental use of PDF-IN-1, a representative inhibitor of Peptide Deformylase (PDF). PDF is an essential metalloenzyme in bacteria, making it a key target for the development of novel antibiotics.[1][2] this compound represents a class of compounds that typically feature a chelating group to interact with the metal ion in the enzyme's active site, coupled with a peptidomimetic scaffold.[1][3]
Chemical Properties and Mechanism of Action
This compound is a synthetic, small-molecule inhibitor of bacterial Peptide Deformylase. Its mechanism of action involves the specific and potent inhibition of the PDF enzyme. This enzyme is responsible for the removal of the N-formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria, a crucial step in bacterial protein maturation.[4][5] By inhibiting this process, this compound effectively halts bacterial protein synthesis, leading to bacteriostatic or bactericidal effects.
Signaling Pathway: Bacterial Protein Synthesis
The signaling pathway affected by this compound is the fundamental process of bacterial protein synthesis. A simplified representation of this pathway and the point of inhibition is provided below.
Caption: Bacterial protein synthesis and the inhibitory action of this compound.
Solution Preparation
The solubility of PDF inhibitors can vary based on their specific chemical structure. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[4][6]
Table 1: Solubility of a Representative PDF Inhibitor (VRC3375)
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Stock solutions are typically prepared in DMSO.[4] |
| Water | Sparingly soluble | Further dilution of DMSO stock into aqueous buffers is required for assays. |
| Ethanol | Sparingly soluble | Not a preferred solvent for primary stock solutions. |
Note: The data provided is for VRC3375, a potent PDF inhibitor, and should be considered as a representative guideline for this compound.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance. For example, for a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , weigh 4 mg for a final volume of 1 mL.
-
Carefully transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is crucial to maintain its activity and ensure experimental reproducibility.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a desiccated environment.[6] |
| DMSO Stock Solution (10 mM) | -20°C or -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles.[6] |
| Aqueous Working Solution | 4°C | Use within 24 hours | Prepare fresh from stock solution before each experiment. |
Experimental Protocols
The following are representative protocols for common experiments involving PDF inhibitors.
In Vitro PDF Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified bacterial PDF.
Experimental Workflow
Caption: Workflow for an in vitro PDF enzyme inhibition assay.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer from the 10 mM DMSO stock. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
In a 96-well plate, add the purified PDF enzyme solution.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.
-
Pre-incubate the enzyme-inhibitor mixture for 10-15 minutes at room temperature.[4]
-
Initiate the enzymatic reaction by adding the substrate (e.g., formyl-Met-Ala-Ser, fMAS).
-
Monitor the reaction progress by measuring the absorbance at a specific wavelength over time, which corresponds to the formation of the product.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that prevents the visible growth of a specific bacterial strain.
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria without inhibitor) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which no bacterial growth is observed.
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines, researchers can effectively prepare, store, and utilize this compound for their studies in antibacterial drug discovery and development.
References
- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
Application Notes and Protocols for PD-1 Inhibitors in a Research Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1), an immune checkpoint receptor expressed on activated T cells, plays a crucial role in regulating immune responses. Its interaction with its ligands, PD-L1 and PD-L2, on antigen-presenting cells and tumor cells, transmits an inhibitory signal into the T cell, leading to T cell "exhaustion" and hampering anti-tumor immunity.[1][2] Inhibitors of the PD-1/PD-L1 pathway have emerged as a groundbreaking class of cancer immunotherapy, reactivating the immune system to recognize and eliminate malignant cells.[3] These application notes provide detailed protocols for utilizing PD-1 inhibitors in a research laboratory setting to assess their efficacy and mechanism of action.
Mechanism of Action of PD-1 Inhibitors
PD-1 inhibitors are typically monoclonal antibodies that bind to the PD-1 receptor on T cells, preventing its interaction with PD-L1 and PD-L2.[3] This blockade disrupts the inhibitory signaling cascade, leading to the reactivation of T cells. The downstream effects include increased T cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and enhanced cytotoxic activity against tumor cells.[1][4]
PD-1 Signaling Pathway
The binding of PD-L1 to PD-1 on the T cell surface initiates a signaling cascade that suppresses T cell activation. Upon engagement, the tyrosine residues in the cytoplasmic tail of PD-1, specifically within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM), become phosphorylated. This leads to the recruitment of the Src homology region 2 domain-containing phosphatase 2 (SHP-2).[1][4] SHP-2 then dephosphorylates and inactivates key downstream signaling molecules in the T cell receptor (TCR) pathway, such as Lck and ZAP70, and also inhibits the PI3K/Akt pathway.[1][4][5] This ultimately results in the suppression of T cell proliferation, cytokine release, and cytotoxic function.
Caption: PD-1 Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols outline key experiments for evaluating the efficacy of PD-1 inhibitors in a laboratory setting.
In Vitro PD-1/PD-L1 Blockade Assay
This assay measures the ability of a PD-1 inhibitor to block the PD-1/PD-L1 interaction and restore T cell activation, often measured by a reporter gene like luciferase.[3]
Methodology
-
Cell Culture:
-
Culture PD-1 effector cells (e.g., Jurkat T cells expressing human PD-1 and an NFAT-luciferase reporter) and PD-L1 expressing target cells (e.g., CHO-K1 cells expressing human PD-L1 and a T cell receptor activator).
-
-
Assay Setup:
-
In a 96-well plate, co-culture the PD-1 effector cells and PD-L1 target cells at a predetermined ratio (e.g., 1:1).
-
Add serial dilutions of the PD-1 inhibitor or a reference antibody (e.g., pembrolizumab, nivolumab) to the wells.
-
Include control wells with no inhibitor and wells with a non-specific antibody.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
-
Luminescence Reading:
-
Add a luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luminescence relative to the no-inhibitor control.
-
Plot the dose-response curve and determine the EC50 value of the inhibitor.
-
Quantitative Data Summary
| PD-1 Inhibitor Concentration (nM) | Luminescence (RLU) | Fold Induction |
| 0 | 10,000 | 1.0 |
| 0.1 | 15,000 | 1.5 |
| 1 | 35,000 | 3.5 |
| 10 | 70,000 | 7.0 |
| 100 | 95,000 | 9.5 |
| 1000 | 100,000 | 10.0 |
Note: The above data is representative and will vary depending on the specific cells, reagents, and inhibitor used.
T Cell and Cancer Cell Co-culture with Cytokine Release Assay
This protocol assesses the ability of a PD-1 inhibitor to enhance T cell-mediated anti-tumor activity by measuring the release of effector cytokines like IFN-γ.[6]
Methodology
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and, if applicable, from cancer patients.
-
Culture a cancer cell line that expresses PD-L1. To enhance PD-L1 expression, cells can be pre-treated with IFN-γ (e.g., 100 ng/mL for 24 hours).[6]
-
-
Co-culture Setup:
-
In a 96-well plate, co-culture the PBMCs (effector cells) and cancer cells (target cells) at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the PD-1 inhibitor at various concentrations.
-
Include appropriate controls (e.g., T cells alone, cancer cells alone, co-culture with isotype control antibody).
-
-
Incubation:
-
Incubate the co-culture for 48-72 hours at 37°C in a CO2 incubator.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of IFN-γ in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve from the ELISA data.
-
Calculate the concentration of IFN-γ in each sample.
-
Compare the IFN-γ levels in the inhibitor-treated wells to the control wells.
-
Quantitative Data Summary
| Treatment Group | PD-1 Inhibitor (µg/mL) | IFN-γ Concentration (pg/mL) |
| T cells + Cancer Cells (Control) | 0 | 200 |
| T cells + Cancer Cells | 0.1 | 550 |
| T cells + Cancer Cells | 1 | 1200 |
| T cells + Cancer Cells | 10 | 2500 |
| T cells + Cancer Cells (Isotype) | 10 | 220 |
Note: The above data is representative. Actual values will depend on the specific cell lines, donor PBMCs, and inhibitor used.
Flow Cytometry Analysis of PD-1 Expression on T Cells
This protocol is for quantifying the expression of PD-1 on the surface of T cells, which can be useful for patient stratification or for assessing receptor occupancy by a PD-1 inhibitor.[7][8]
Methodology
-
Sample Preparation:
-
Isolate PBMCs from blood samples.
-
-
Cell Staining:
-
Resuspend approximately 1 million PBMCs in FACS buffer.
-
Add a cocktail of fluorescently-labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) and PD-1.
-
Include an isotype control for the PD-1 antibody.
-
If assessing receptor occupancy, a secondary antibody that detects the therapeutic PD-1 inhibitor can be used.
-
-
Incubation:
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition:
-
Acquire the stained cells on a flow cytometer.
-
Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell subsets.
-
Determine the percentage of PD-1 positive cells and the mean fluorescence intensity (MFI) of PD-1 expression within each T cell subset.
-
Quantitative Data Summary
| T Cell Subset | Treatment | % PD-1 Positive Cells | PD-1 MFI |
| CD4+ | Pre-treatment | 35% | 5000 |
| CD4+ | Post-PD-1 Inhibitor | 5% (receptor occupied) | 800 |
| CD8+ | Pre-treatment | 45% | 7500 |
| CD8+ | Post-PD-1 Inhibitor | 8% (receptor occupied) | 1200 |
Note: MFI (Mean Fluorescence Intensity) is a relative measure of antigen expression. The decrease in detectable PD-1 post-treatment is due to the therapeutic antibody blocking the binding of the diagnostic antibody.[7]
In Vivo Mouse Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a PD-1 inhibitor in a syngeneic mouse model.[9]
Methodology
-
Animal Model and Tumor Inoculation:
-
Use an appropriate mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma).
-
Subcutaneously inoculate a defined number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the PD-1 inhibitor (e.g., 10 mg/kg) via intraperitoneal injection on a defined schedule (e.g., every 3 days for 3 doses).
-
The control group should receive an isotype control antibody or vehicle.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue monitoring until tumors in the control group reach a predetermined endpoint, or for a set duration.
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Compare the tumor growth between the treated and control groups using appropriate statistical analysis.
-
Quantitative Data Summary
| Day | Control Group Tumor Volume (mm³) | PD-1 Inhibitor Group Tumor Volume (mm³) |
| 0 | 75 | 75 |
| 3 | 150 | 120 |
| 6 | 300 | 180 |
| 9 | 600 | 250 |
| 12 | 1000 | 350 |
| 15 | 1500 | 450 |
Note: This data is representative and will vary based on the mouse model, tumor cell line, and specific inhibitor used.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Mathematical modeling identifies Lck as a potential mediator for PD-1 induced inhibition of early TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stratification of PD-1 blockade response in melanoma using pre- and post-treatment immunophenotyping of peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of PD-1 Inhibitors in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility challenges encountered with PD-1 inhibitor compounds in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My PD-1 inhibitor compound is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility?
A1: Poor aqueous solubility is a common issue for many small molecule drug candidates. Initial steps to address this include:
-
pH Adjustment: Many compounds have ionizable groups, and their solubility is pH-dependent.[1][2][3] Determining the pKa of your compound can help in selecting a buffer pH that favors the more soluble ionized form.
-
Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1][2][3][4][5] Common co-solvents include DMSO, ethanol, and PEG.
-
Temperature Control: Solubility of solid compounds in liquids generally increases with temperature.[6][7] Gentle warming of the solution can aid in dissolution, but it is crucial to ensure the compound's stability at elevated temperatures.
Q2: I am observing precipitation of my PD-1 inhibitor compound when I dilute my stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common phenomenon known as "crashing out." It often occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. To prevent this:
-
Optimize the Dilution Process: Instead of a single large dilution, try a stepwise dilution. Add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous phase.[2][5] Examples include Tween-80 and Pluronic-F68.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][4]
Q3: What are some advanced techniques to improve the solubility of a highly challenging PD-1 inhibitor compound?
A3: For compounds with very low aqueous solubility, more advanced formulation strategies may be necessary:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[1][2][4] This can enhance the dissolution rate and apparent solubility.
-
Nanosuspensions: By reducing the particle size of the drug to the nanometer range, the surface area for dissolution is significantly increased, which can lead to improved solubility and dissolution velocity.[1][4]
-
Lipid-Based Formulations: Formulating the compound in lipids, such as in self-emulsifying drug delivery systems (SEDDS), can improve its solubility and bioavailability.[1][4]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with PD-1 inhibitor compounds.
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in the chosen aqueous buffer. | The intrinsic solubility of the compound in the buffer is very low. The pH of the buffer is not optimal for the compound's solubility. | 1. Attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) first, then slowly add the aqueous buffer. 2. Adjust the pH of the buffer. For acidic compounds, a higher pH will increase solubility, while for basic compounds, a lower pH is preferable.[1][2][3] 3. Gently warm the solution while stirring, ensuring the compound is heat-stable.[6][7] |
| Compound precipitates out of solution upon storage. | The solution is supersaturated and thermodynamically unstable. The storage temperature is too low. | 1. Prepare fresh solutions before each experiment. 2. If storage is necessary, consider storing at a higher temperature (if the compound is stable). 3. Re-evaluate the solvent system; a higher percentage of co-solvent or the addition of a stabilizing agent might be required. |
| Inconsistent results in cell-based assays. | Poor solubility leads to variable concentrations of the active compound. The compound may be precipitating in the cell culture media. | 1. Visually inspect the cell culture media for any signs of precipitation after adding the compound. 2. Consider using a formulation approach such as complexation with cyclodextrins or using a surfactant to improve solubility and stability in the media.[1][2][4] 3. Prepare a more dilute stock solution to minimize the amount of organic solvent introduced into the cell culture. |
Experimental Protocols
Protocol 1: Preparation of a PD-1 Inhibitor Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of a poorly water-soluble PD-1 inhibitor.
-
Materials:
-
PD-1 inhibitor compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of the PD-1 inhibitor compound into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be applied if necessary, but check for compound stability at this temperature.
-
Once dissolved, add more DMSO to reach the final desired concentration for the stock solution.
-
Store the stock solution at -20°C or as recommended by the compound manufacturer.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Objective: To prepare a diluted working solution of the PD-1 inhibitor from a DMSO stock for use in experiments.
-
Materials:
-
PD-1 inhibitor stock solution (in DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture media)
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer.
-
While vortexing the buffer at a moderate speed, slowly add the required volume of the PD-1 inhibitor stock solution dropwise.
-
Continue vortexing for a few seconds after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, the final concentration may be too high for the chosen solvent system. Consider preparing a more dilute working solution or using a different formulation approach.
-
Visualizing the PD-1 Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PD-1 signaling pathway and a general workflow for troubleshooting solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. longdom.org [longdom.org]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. sfponline.org [sfponline.org]
- 7. co4h.colostate.edu [co4h.colostate.edu]
Technical Support Center: Optimizing Peptide Deformylase (PDF) Inhibitor Activity
Welcome to the technical support center for optimizing the activity of peptide deformylase (PDF) inhibitors, such as PDF-IN-1, in different bacterial strains. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
While "this compound" is used here as a representative name, the information provided is applicable to the broader class of peptide deformylase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PDF inhibitors like this compound?
A1: Peptide deformylase (PDF) is an essential bacterial enzyme that plays a crucial role in protein maturation. In bacteria, protein synthesis begins with N-formylmethionine. The PDF enzyme removes the N-formyl group from the nascent polypeptide chain, a necessary step for the subsequent removal of the methionine residue and the formation of a functional protein.[1][2] PDF inhibitors block the active site of this enzyme, preventing the deformylation process and leading to the accumulation of non-functional proteins, which ultimately inhibits bacterial growth.[1][3] This pathway is a promising target for antibacterial agents because it is essential for bacteria but not for mammalian cells.[1][2]
Q2: Why do I observe different levels of this compound activity between Gram-positive and Gram-negative bacteria?
A2: The difference in activity is often attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria. Gram-negative bacteria possess an outer membrane that can act as a permeability barrier, limiting the entry of the inhibitor into the cell.[4] Additionally, many Gram-negative bacteria have efflux pumps that can actively transport the inhibitor out of the cell, preventing it from reaching its target enzyme in the cytoplasm.[4]
Q3: Can bacteria develop resistance to PDF inhibitors?
A3: Yes, bacteria can develop resistance to PDF inhibitors. One documented mechanism of resistance is the acquisition of mutations in the formyltransferase gene (fmt).[5][6] A loss-of-function mutation in this gene can lead to a bypass of the need for deformylase activity, rendering the PDF inhibitor ineffective.[5]
Q4: Are PDF inhibitors expected to be bactericidal or bacteriostatic?
A4: The activity of PDF inhibitors is generally characterized as bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria.[3] This is comparable to the action of other antibiotics that target protein synthesis, such as erythromycin.[3]
Troubleshooting Guide
This guide addresses common issues encountered when evaluating the activity of PDF inhibitors.
| Problem | Possible Cause | Suggested Solution |
| High Minimum Inhibitory Concentration (MIC) values for all tested strains. | 1. Compound instability: The PDF inhibitor may be degrading in the experimental conditions (e.g., due to temperature or pH). 2. Inappropriate solvent: The solvent used to dissolve the inhibitor may be interfering with its activity or bacterial growth. 3. Incorrect assay setup: Errors in the preparation of serial dilutions or the bacterial inoculum can lead to inaccurate MIC readings. | 1. Ensure the compound is stored correctly and prepare fresh solutions for each experiment. Verify the stability of the compound in the chosen broth medium and incubation conditions. 2. Use a recommended solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%). Run a solvent-only control. 3. Carefully review the experimental protocol for MIC determination. Ensure accurate pipetting and proper standardization of the bacterial inoculum. |
| Good activity against Gram-positive strains (e.g., Staphylococcus aureus) but poor or no activity against Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). | 1. Outer membrane barrier: The outer membrane of Gram-negative bacteria is preventing the inhibitor from reaching its cytoplasmic target.[4] 2. Efflux pumps: The inhibitor is being actively transported out of the Gram-negative bacterial cell.[4] | 1. Test the inhibitor in combination with a permeabilizing agent (e.g., EDTA) to disrupt the outer membrane. 2. Use an efflux pump inhibitor (e.g., PAβN) in conjunction with your PDF inhibitor. Alternatively, test the compound against efflux pump-deficient mutant strains of the Gram-negative bacteria. |
| Initial susceptibility is observed, but resistant colonies appear after prolonged incubation or upon re-testing. | 1. Spontaneous mutations: Bacteria have developed resistance, possibly through mutations in the formyltransferase gene (fmt).[5][6] | 1. Isolate the resistant colonies and perform genetic sequencing of the fmt gene to identify potential mutations. This can confirm the mechanism of resistance. Consider testing the inhibitor in combination with other antibacterial agents to potentially reduce the frequency of resistance development. |
| Inconsistent or non-reproducible MIC results. | 1. Variation in inoculum density: The number of bacteria used in the assay can significantly impact the MIC value.[3] 2. Media composition: Different batches of Mueller-Hinton broth or other growth media can have slight variations that affect inhibitor activity. | 1. Standardize the inoculum preparation carefully, for example, by adjusting the turbidity to a 0.5 McFarland standard, to ensure a consistent starting bacterial concentration.[3] 2. Use the same lot of media for a series of related experiments. Ensure the pH and other media parameters are consistent. |
Quantitative Data: Activity of a Representative PDF Inhibitor
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for VRC3375, a representative peptide deformylase inhibitor, against a panel of clinically relevant bacterial pathogens. This data is provided as an example of the expected activity spectrum for this class of inhibitors.
| Bacterial Strain | Type | MIC (μg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 - 2 |
| Streptococcus pneumoniae | Gram-positive | ≤0.06 - 0.25 |
| Enterococcus faecalis | Gram-positive | 4 |
| Enterococcus faecium | Gram-positive | 8 |
| Haemophilus influenzae | Gram-negative | 1 - 4 |
| Moraxella catarrhalis | Gram-negative | ≤0.06 |
| Escherichia coli | Gram-negative | >32 |
| Pseudomonas aeruginosa | Gram-negative | >32 |
Data adapted from a study on VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative PDF inhibitor.[3]
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antibacterial agent.[3]
1. Materials:
-
PDF inhibitor (e.g., this compound) stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile tubes for dilution
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), pick 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Preparation of PDF Inhibitor Dilutions: a. Perform a serial two-fold dilution of the PDF inhibitor stock solution in CAMHB in separate tubes or a deep-well plate to create a range of concentrations (e.g., from 64 μg/mL to 0.06 μg/mL). b. Transfer 100 μL of each dilution to the appropriate wells of the 96-well microtiter plate.
4. Inoculation and Incubation: a. Add 100 μL of the prepared bacterial inoculum to each well containing the inhibitor dilutions. This will bring the final volume to 200 μL and dilute the inhibitor concentration by half. b. Include the following controls on each plate:
- Growth Control: A well with 100 μL of CAMHB and 100 μL of the bacterial inoculum (no inhibitor).
- Sterility Control: A well with 200 μL of uninoculated CAMHB.
- Solvent Control: If the inhibitor is dissolved in a solvent like DMSO, include a well with the highest concentration of the solvent used in the assay and the bacterial inoculum. c. Incubate the plate at 35°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the plate for bacterial growth (turbidity). The growth control well should show distinct turbidity. The sterility control well should remain clear. b. The MIC is the lowest concentration of the PDF inhibitor that completely inhibits visible growth of the bacteria.[5]
Visualizations
References
- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Deformylase in Staphylococcus aureus: Resistance to Inhibition Is Mediated by Mutations in the Formyltransferase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PDF Inhibitor Experimental Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide deformylase (PDF) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments, interpret your results, and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of peptide deformylase (PDF) inhibitors?
Peptide deformylase is a metalloenzyme that is essential for bacterial protein synthesis.[1][2][3][4][5][6][7] In bacteria, protein translation is initiated with an N-formylated methionine residue. PDF catalyzes the removal of this formyl group, a crucial step for the maturation of functional proteins.[2][3][4][5][6][7] PDF inhibitors are designed to bind to the active site of the enzyme, typically chelating the metal ion (usually Fe2+), thereby preventing the deformylation of nascent polypeptide chains. This leads to the accumulation of formylated proteins, disruption of protein synthesis, and ultimately, bacterial growth inhibition.[6]
Q2: Why is my PDF inhibitor potent in an enzyme assay but shows weak or no activity in a cell-based assay?
This is a common observation and can be attributed to several factors:
-
Cell Permeability: The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, can be a significant barrier to the entry of your inhibitor.[7]
-
Efflux Pumps: Many bacteria possess efflux pumps that can actively transport the inhibitor out of the cell, preventing it from reaching its target, PDF, in the cytoplasm.[7][8][9][10] The AcrAB-TolC efflux system in E. coli is a well-known example.[7]
-
Inhibitor Stability: The inhibitor may be unstable in the cell culture medium or may be metabolized by the bacteria.
-
Target Accessibility: In the cellular context, PDF is associated with the ribosome, and its accessibility to the inhibitor might be different from that of the purified enzyme in an in vitro assay.[2]
Q3: How can I differentiate between specific PDF inhibition and general cytotoxicity in my cell-based assays?
Distinguishing between on-target antibacterial activity and off-target cytotoxicity is crucial. Here are some strategies:
-
Target Overexpression/Underexpression: Use a bacterial strain where PDF expression can be modulated (e.g., under an inducible promoter). Increased susceptibility to your inhibitor upon reduced PDF expression, and decreased susceptibility upon overexpression, strongly suggests on-target activity.[1][6]
-
Counter-screening: Test your compound against a panel of mammalian cell lines to determine its cytotoxic concentration (CC50). A significant window between the antibacterial minimum inhibitory concentration (MIC) and the CC50 indicates selectivity.[1]
-
Rescue Experiments: In some systems, it's possible to bypass the essentiality of PDF. For example, in E. coli, under specific conditions (e.g., in the presence of trimethoprim and thymidine), growth can become independent of formylation and deformylation.[6] Lack of inhibitor activity under these conditions supports a PDF-specific mechanism.
-
Proteomic Analysis: Analyze the proteome of inhibitor-treated bacteria. An accumulation of proteins with an N-terminal formyl-methionine is a direct indicator of PDF inhibition.[6]
Q4: What are the common resistance mechanisms to PDF inhibitors?
Bacteria can develop resistance to PDF inhibitors through several mechanisms:
-
Mutations in the fmt gene: The fmt gene encodes for the methionyl-tRNA formyltransferase. Mutations in this gene can lead to the use of unformylated methionyl-tRNA for initiation of protein synthesis, bypassing the need for PDF.[4][6]
-
Mutations in the def gene: Mutations in the gene encoding PDF can alter the inhibitor's binding site, reducing its affinity.
-
Overexpression of Efflux Pumps: Increased expression of efflux pumps can lead to more efficient removal of the inhibitor from the cell.[7]
-
Overexpression of PDF: An increase in the cellular concentration of the PDF enzyme can effectively titrate out the inhibitor.[6]
Troubleshooting Guides
Enzyme Assays
| Observed Problem | Potential Causes | Recommended Solutions |
| No or Low Inhibition | 1. Inactive Inhibitor: Compound degradation due to improper storage or handling. 2. Incorrect Concentration: Errors in weighing or dilution. 3. Suboptimal Assay Conditions: pH, temperature, or buffer composition not ideal for inhibitor binding. 4. High Enzyme Concentration: Too much enzyme can overwhelm the inhibitor. | 1. Prepare a fresh stock of the inhibitor. Verify its integrity if possible. 2. Carefully re-prepare dilutions. 3. Systematically vary assay conditions to find the optimum for inhibition. 4. Reduce the enzyme concentration to the lowest level that gives a robust signal. |
| High Background Signal | 1. Autofluorescence/Absorbance of Inhibitor: The inhibitor itself may interfere with the detection method. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. 3. Non-specific Binding to Plate: The inhibitor or other components may bind to the microplate. | 1. Run a control with the inhibitor but without the enzyme to measure its intrinsic signal. 2. Use fresh, high-quality reagents. 3. Use low-binding plates. Consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Incomplete Mixing: Reagents not thoroughly mixed in the wells. 3. Lot-to-Lot Variability of Enzyme: Different batches of the enzyme may have different activities.[11][12] | 1. Use calibrated pipettes and proper technique. 2. Ensure thorough mixing after each addition. 3. Qualify each new lot of enzyme by running a standard inhibitor and comparing the IC50 value. |
| Precipitation of Inhibitor | 1. Poor Solubility: The inhibitor is not soluble at the tested concentration in the assay buffer. | 1. Decrease the final concentration of the inhibitor. 2. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its effect on enzyme activity (typically keep below 1-2%). 3. Test different buffer compositions or pH values. |
Cell-Based Assays
| Observed Problem | Potential Causes | Recommended Solutions |
| No or Low Antibacterial Activity | 1. Poor Cell Penetration: The inhibitor cannot cross the bacterial cell wall/membrane. 2. Efflux Pump Activity: The inhibitor is actively pumped out of the cell. 3. Inhibitor Inactivation: The inhibitor is degraded or modified by the bacteria. | 1. For Gram-negative bacteria, consider co-administration with a membrane permeabilizer (use with caution as this can be non-specific). 2. Test the inhibitor in an efflux pump-deficient strain (e.g., ΔtolC or ΔacrAB in E. coli).[1] Co-administer with a known efflux pump inhibitor (EPI).[8][9][10][13][14] 3. Evaluate the stability of the compound in the culture medium over the course of the experiment. |
| Discrepancy Between MIC and MBC | 1. Bacteriostatic vs. Bactericidal Action: PDF inhibitors are often bacteriostatic rather than bactericidal.[6][7] | 1. This is an expected outcome for many PDF inhibitors. The minimum bactericidal concentration (MBC) will likely be significantly higher than the minimum inhibitory concentration (MIC). |
| High Cytotoxicity in Mammalian Cells | 1. Off-Target Effects: The inhibitor may be hitting other targets in mammalian cells. 2. Inhibition of Mitochondrial PDF: Eukaryotic mitochondria also possess a PDF enzyme that is involved in the processing of mitochondrially encoded proteins.[15][16] | 1. Conduct target deconvolution studies (e.g., proteomic profiling) to identify potential off-targets. 2. Test the inhibitor against purified human mitochondrial PDF to assess its selectivity. |
In Vivo Experiments
| Observed Problem | Potential Causes | Recommended Solutions |
| Poor Efficacy Despite Good In Vitro Activity | 1. Poor Pharmacokinetics (PK): Low oral bioavailability, rapid clearance, or poor tissue distribution.[1][17][18][19][20][21][22][23][24] 2. Metabolic Instability: The inhibitor is rapidly metabolized in vivo. 3. Protein Binding: High plasma protein binding can reduce the free concentration of the inhibitor available to act on the bacteria.[17] | 1. Perform detailed PK studies to determine parameters like Cmax, Tmax, half-life, and AUC.[1] Consider formulation strategies to improve bioavailability.[24] 2. Identify major metabolites and consider chemical modifications to block metabolic hotspots. 3. Measure the extent of plasma protein binding. |
| Unexpected Toxicity | 1. Off-Target Pharmacodynamics (PD): The inhibitor interacts with unintended host targets. 2. Metabolite-Induced Toxicity: A metabolite of the inhibitor may be toxic. 3. Methemoglobinemia: Some PDF inhibitors have been reported to cause this side effect.[21][22] | 1. Conduct a broad panel of in vitro safety pharmacology assays. 2. Characterize the major metabolites and assess their toxicity. 3. Monitor for signs of cyanosis and measure methemoglobin levels in toxicology studies. |
Data Presentation
Table 1: Typical In Vitro Activity of Selected PDF Inhibitors
| Inhibitor | Target Organism | Assay Type | IC50 / Ki / MIC | Reference |
| Actinonin | E. coli PDF | Enzyme Assay | IC50: 6 nM | [3] |
| Actinonin | Human PDF | Enzyme Assay | IC50: 43 nM | [1] |
| BB-83698 | S. pneumoniae PDF | Enzyme Assay | IC50: 9 nM | [17][18][19] |
| VRC3375 | E. coli PDF | Enzyme Assay | Ki: 0.24 nM | [1][20] |
| LBM415 | S. aureus | Cell-based Assay | MIC90: 1-8 mg/L | [7] |
| Peptide Thiols | B. subtilis PDF | Enzyme Assay | Ki: 11 nM | [5] |
| Peptide Thiols | B. subtilis | Cell-based Assay | MIC: 5 µM | [5] |
Table 2: Pharmacokinetic Parameters of Selected PDF Inhibitors
| Inhibitor | Species | Route | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| VRC3375 | Mouse | Oral | - | - | - | Yes | [1][20] |
| BB-83698 | Human | IV (100mg) | ~2 µg/mL | - | ~2 h | - | [17][18][19] |
| LBM415 | Human | Oral (1000mg) | 17.85 µg/mL | - | 2.18 h | Yes | [21][22] |
Experimental Protocols
Standard PDF Enzyme Inhibition Assay (Coupled Assay)
This protocol describes a common method for measuring PDF activity by coupling the deformylation reaction to a second enzymatic reaction that produces a spectrophotometrically detectable product.[1][25][26][27][28]
Materials:
-
Purified recombinant PDF enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl)
-
Substrate (e.g., N-formyl-Met-Ala-Ser, fMAS)
-
Coupling enzyme (e.g., Formate Dehydrogenase, FDH)
-
Co-substrate for coupling enzyme (e.g., NAD+)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer.
-
Inhibitor Pre-incubation:
-
Add a small volume of your serially diluted inhibitor to the wells of the microplate.
-
Add the PDF enzyme solution to each well.
-
Include controls: a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a reaction mix containing the substrate (fMAS), coupling enzyme (FDH), and co-substrate (NAD+).
-
Add the reaction mix to all wells to start the reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the increase in absorbance at 340 nm (corresponding to the production of NADH) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each inhibitor concentration.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
-
Bacterial Cell-Based Assay (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a PDF inhibitor against a bacterial strain, following CLSI guidelines.[1][29][30][31]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of the bacteria.
-
Dilute the culture in fresh medium to a standardized cell density (e.g., ~5 x 10^5 CFU/mL).
-
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of your inhibitor in the growth medium directly in the 96-well plate.
-
-
Inoculate Plate:
-
Add an equal volume of the bacterial inoculum to each well containing the inhibitor dilutions.
-
Include controls: a positive control for growth (bacteria in medium with no inhibitor) and a negative control for sterility (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 16-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Mandatory Visualizations
Caption: Bacterial protein synthesis and the role of PDF.
Caption: General troubleshooting workflow for PDF inhibitor experiments.
Caption: Common reasons for discrepancies between enzyme and cell-based assays.
References
- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Deformylase in Staphylococcus aureus: Resistance to Inhibition Is Mediated by Mutations in the Formyltransferase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial activity of peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug forecast - the peptide deformylase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux Pump Inhibitors: A Novel Approach to Combat Efflux-Mediated Drug Resistance in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Lot-to-Lot Variability in Protein Activity Using Epitope-Specific Calibration-Free Concentration Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance? [mdpi.com]
- 14. Microbial Efflux Pump Inhibition: Tactics and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Identification of eukaryotic peptide deformylases reveals universality of N-terminal protein processing mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics in animals and humans of a first-in-class peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide deformylase inhibitors as antibacterial agents: identification of VRC3375, a proline-3-alkylsuccinyl hydroxamate derivative, by using an integrated combinatorial and medicinal chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor. - OAK Open Access Archive [oak.novartis.com]
- 23. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. Structural variation and inhibitor binding in polypeptide deformylase from four different bacterial species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-throughput screening of peptide deformylase inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 27. Slow-binding inhibition of peptide deformylase by cyclic peptidomimetics as revealed by a new spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Bacterial Resistance to PDF-IN-1
Welcome to the technical support center for PDF-IN-1, a potent peptide deformylase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and understanding mechanisms of bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme peptide deformylase (PDF). In bacteria, protein synthesis is initiated with a formyl-methionine (fMet). The PDF enzyme is essential for cleaving the N-terminal formyl group from nascent polypeptide chains.[1][2][3] This deformylation is a crucial step in protein maturation. By inhibiting PDF, this compound prevents the production of functional proteins, leading to bacterial growth inhibition.[2][3]
Q2: Why is this compound highly active against purified PDF enzyme (in vitro) but shows low activity in my whole-cell bacterial assays (in vivo)?
A2: This is a common observation for peptide deformylase inhibitors (PDIs). The discrepancy is often due to factors that limit the compound's access to its intracellular target.[2][3] Key reasons include:
-
Low Membrane Permeability: The outer membrane of Gram-negative bacteria, in particular, can act as a significant barrier, preventing this compound from reaching the cytoplasm.[1]
-
Active Efflux Pumps: Bacteria possess efflux pumps, such as the AcrAB-TolC system, that actively transport a wide range of molecules, including antibiotics and inhibitors like this compound, out of the cell.[1][2][4] This prevents the inhibitor from reaching the necessary concentration to inhibit the PDF enzyme.
Q3: What are the known mechanisms of bacterial resistance to peptide deformylase inhibitors like this compound?
A3: Bacteria can develop resistance to PDFIs through several mechanisms:[2][4]
-
Target Bypass: Loss-of-function mutations in the formyl-methionyl transferase (fmt) gene can allow the bacterium to initiate protein synthesis with unformylated methionine.[5][6] This bypasses the need for the deformylation step, rendering the PDF enzyme and its inhibitors non-essential.[5]
-
Target Modification: Mutations in the defB gene, which encodes the peptide deformylase enzyme, can alter the inhibitor's binding site, reducing its efficacy.[2][4]
-
Target Overexpression: Increased production of the PDF enzyme can saturate the inhibitor, requiring a higher concentration of this compound to achieve a therapeutic effect.[1]
-
Reduced Accumulation: This includes both the low permeability of the cell envelope and the overexpression of efflux pumps that actively remove the inhibitor from the cell.[1][2][4]
Q4: Does the development of resistance to this compound come with a fitness cost to the bacteria?
A4: Yes, often it does. For instance, resistance acquired through mutations in the fmt gene can lead to compromised in vitro growth and reduced in vivo virulence.[5][6] In Staphylococcus aureus, fmt mutants have shown a significantly reduced ability to cause invasive infections.[6] This fitness cost can be an important factor in the overall potential of a PDF inhibitor.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: this compound shows unexpectedly high Minimum Inhibitory Concentration (MIC) values.
If your MIC assays are showing that this compound is less potent than expected, follow this troubleshooting workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug forecast - the peptide deformylase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frequency of Spontaneous Resistance to Peptide Deformylase Inhibitor GSK1322322 in Haemophilus influenzae, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: Improving the In Vivo Efficacy of PDF-IN-1
Welcome to the technical support center for PDF-IN-1, a novel indole-based peptide deformylase (PDF) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the in vivo efficacy of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational antibacterial agent belonging to the class of peptide deformylase inhibitors. Its proposed mechanism of action involves the inhibition of the bacterial enzyme peptide deformylase (PDF). This enzyme is essential for bacterial protein maturation, specifically by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of PDF disrupts protein synthesis, leading to bacterial growth inhibition or cell death. The indole scaffold is a key structural feature of this compound.
Q2: My in vitro data for this compound is excellent, but the in vivo efficacy is poor. What are the common reasons for this discrepancy?
A2: A disconnect between potent in vitro activity and poor in vivo efficacy is a common challenge in drug development. Several factors could be contributing to this issue with this compound:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid clearance, or a low volume of distribution, preventing it from reaching and maintaining therapeutic concentrations at the site of infection.
-
Suboptimal Formulation: Indole-based compounds often exhibit poor water solubility, which can significantly limit their absorption and distribution in vivo. The formulation used for in vivo studies may not be adequate to overcome these solubility issues.
-
High Plasma Protein Binding: If this compound is highly bound to plasma proteins, the concentration of the free, active drug may be too low to exert a therapeutic effect.
-
Rapid Metabolism: The compound may be quickly metabolized in the liver or other tissues into inactive forms.
-
Efflux by Bacterial Pumps: Gram-negative bacteria, and some Gram-positive bacteria, possess efflux pumps that can actively transport the inhibitor out of the cell, reducing its intracellular concentration.[1][2]
-
Inappropriate Animal Model: The chosen animal model of infection may not be suitable for evaluating the efficacy of this particular class of antibacterial agent.
Q3: What are the key pharmacokinetic parameters I should evaluate for this compound?
A3: To understand the in vivo behavior of this compound, it is crucial to determine its pharmacokinetic profile. Key parameters to measure include:
-
Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Maximum Concentration (Cmax) and Time to Maximum Concentration (Tmax): The highest concentration of the drug in the blood and the time at which it is reached after administration.
-
Area Under the Curve (AUC): The total drug exposure over time.
Understanding these parameters will help in designing an optimal dosing regimen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Oral Bioavailability | - Poor aqueous solubility.- First-pass metabolism in the gut wall or liver.- Low permeability across the intestinal epithelium. | - Formulation Optimization: Explore different formulation strategies to enhance solubility (see Table 2).- Route of Administration: Consider alternative routes such as intravenous (IV) or subcutaneous (SC) administration to bypass first-pass metabolism.[3] |
| Rapid Clearance/Short Half-life | - Extensive metabolism by liver enzymes (e.g., cytochrome P450s).- Rapid renal excretion. | - Structural Modification: If feasible, medicinal chemistry efforts could focus on modifying the indole scaffold to block metabolic sites.- Dosing Regimen Adjustment: Increase the dosing frequency or use a continuous infusion to maintain therapeutic concentrations. |
| High Variability in Efficacy Between Animals | - Inconsistent drug administration (e.g., gavage errors).- Differences in individual animal metabolism or health status.- Formulation instability or inhomogeneity. | - Refine Experimental Technique: Ensure consistent and accurate dosing procedures.- Increase Sample Size: Use a sufficient number of animals per group to account for biological variability.- Verify Formulation: Confirm the stability and homogeneity of the dosing solution/suspension before each use. |
| Toxicity Observed at Therapeutic Doses | - Off-target effects of the compound.- Formation of toxic metabolites.- High peak concentrations (Cmax) following administration. | - Dose Fractionation: Administer the total daily dose in smaller, more frequent doses to reduce Cmax.- Slower Administration: For IV administration, use a slower infusion rate.[3][4]- In Vitro Cytotoxicity Assays: Evaluate the compound's toxicity against mammalian cell lines. |
| Lack of Efficacy Against Gram-Negative Bacteria | - Poor penetration through the outer membrane.- Active efflux by bacterial pumps. | - Combination Therapy: Investigate the use of this compound in combination with a membrane permeabilizing agent or an efflux pump inhibitor.[2] |
Data Presentation: Pharmacokinetics of Selected PDF Inhibitors
The following table summarizes key pharmacokinetic parameters for two peptide deformylase inhibitors that have been evaluated in preclinical and clinical studies. This data can serve as a reference for what to expect and aim for with this compound.
| Compound | Species | Route | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | t½ (h) | Bioavailability (%) | Reference |
| BB-83698 | Mouse | IV | 10 | - | - | - | - | [3][4] |
| Rat | IV | 10 | - | - | - | - | [3][4] | |
| Dog | IV | 10 | - | - | - | - | [3][4] | |
| LBM415 | Mouse | Oral | 36.6 | - | - | - | 62 | [5][6] |
| Rat | Oral | - | - | - | - | 22-101 | [6] |
Experimental Protocols
Protocol 1: Oral Formulation for In Vivo Efficacy Studies
This protocol describes the preparation of a suspension formulation suitable for oral gavage in rodents, a common starting point for indole-based compounds with poor water solubility.
Materials:
-
This compound
-
Suspending vehicle: 0.5% (w/v) methylcellulose or 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Mortar and pestle
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the calculated amount of this compound.
-
Triturate the this compound powder in a mortar and pestle to reduce particle size.
-
Add a small amount of the suspending vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously on a stir plate during dosing to maintain homogeneity.
Protocol 2: Murine Sepsis Model for Efficacy Testing
This protocol outlines a general procedure for a systemic infection model, which is a standard initial in vivo test for antibacterial agents.
Model:
-
Animal: Male or female BALB/c or CD-1 mice (6-8 weeks old).
-
Pathogen: A clinically relevant strain of Staphylococcus aureus or Streptococcus pneumoniae.
-
Inoculum: Prepare a bacterial suspension in saline or broth to a concentration that results in a lethal infection (typically determined in preliminary studies).
Procedure:
-
Infection: Administer the bacterial inoculum via intraperitoneal (IP) injection.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound or vehicle control via the desired route (e.g., oral gavage, IV, or SC). Include multiple dose groups.
-
Monitoring: Observe the animals for signs of morbidity and mortality over a defined period (e.g., 7 days).
-
Endpoint: The primary endpoint is typically survival. The 50% effective dose (ED50) can be calculated.
Visualizations
Signaling Pathway: Mechanism of Action of Peptide Deformylase Inhibitors
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Characterization of the Peptide Deformylase Inhibitor LBM415 in Murine Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
Navigating the Nuances of Peptide Deformylase Inhibitor Stability: A Technical Guide
For researchers, scientists, and drug development professionals working with Peptide Deformylase Inhibitors (PDFIs), ensuring compound stability in experimental buffers is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance on troubleshooting common stability issues and answers frequently asked questions regarding the handling of PDFIs.
While specific stability data for a compound designated "PDF-IN-1" is not publicly available, the principles outlined here are broadly applicable to the class of Peptide Deformylase inhibitors. Understanding the factors that influence the stability of these small molecules is critical for accurate in vitro and in vivo studies.
Troubleshooting Guide: Common Stability Challenges with PDFIs
Researchers may encounter a variety of issues related to the stability of their PDFIs in different buffer systems. The following guide provides a structured approach to identifying and resolving these common challenges.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Precipitation or Cloudiness in Buffer | - Low compound solubility at the tested concentration.- pH of the buffer affecting the ionization state and solubility of the compound.[1][2][3]- The buffer components are interacting with the compound. | 1. Verify Solubility: Determine the intrinsic solubility of the compound in aqueous solutions.[4]2. Adjust pH: Test a range of buffer pH values to find the optimal pH for solubility. Many drugs are stable between pH 4 and 8.[5][6]3. Modify Buffer Composition: If possible, substitute buffer components to identify any specific interactions.4. Incorporate Solubilizing Agents: Consider the use of co-solvents (e.g., DMSO, ethanol) or surfactants, being mindful of their potential effects on the assay.[4] |
| Loss of Activity Over Time | - Chemical degradation of the compound (e.g., hydrolysis, oxidation).[7][8][9]- Adsorption of the compound to container surfaces.- Instability at the experimental temperature.[5][7] | 1. Assess Chemical Stability: Use analytical techniques like HPLC or mass spectrometry to monitor the concentration of the parent compound over time.2. Optimize Storage Conditions: Store stock solutions and experimental samples at appropriate temperatures (e.g., 4°C, -20°C, or -80°C) and protect from light.[7]3. Use Low-Binding Labware: Employ polypropylene or other low-protein-binding tubes and plates.4. Evaluate Temperature Effects: Conduct short-term stability studies at the intended experimental temperature. |
| Inconsistent Assay Results | - Incomplete dissolution of the compound.- Degradation of the compound in the assay buffer.- Freeze-thaw instability of stock solutions. | 1. Ensure Complete Dissolution: Visually inspect for particulates and consider brief sonication or vortexing to aid dissolution.[10]2. Perform a Time-Course Experiment: Measure the compound's activity at different time points after preparation in the assay buffer.3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions regarding the stability of Peptide Deformylase inhibitors in various buffer conditions.
Q1: What are the key factors that influence the stability of a PDF inhibitor in a buffer solution?
A1: Several factors can impact the stability of a PDF inhibitor. The primary factors include:
-
pH: The pH of the buffer can affect the chemical stability and solubility of the compound.[1][5][6]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[5][7]
-
Buffer Composition: The specific ions and other components of the buffer can sometimes interact with the inhibitor.[11]
-
Presence of Oxidizing or Reducing Agents: These can lead to the degradation of susceptible compounds.
-
Light Exposure: Photolabile compounds can degrade when exposed to light.[5][7]
-
Ionic Strength: The salt concentration of the buffer can influence solubility and stability.[6][11]
Q2: How can I determine the optimal buffer conditions for my PDF inhibitor?
A2: A systematic approach is recommended. Start by assessing the compound's solubility and stability in a small number of commonly used buffers with varying pH values (e.g., phosphate, Tris, HEPES). Use an analytical method like HPLC to quantify the amount of intact inhibitor over a set period at your intended experimental temperature. This will help you identify the conditions under which your compound is most stable.
Q3: My PDF inhibitor is a hydroxamic acid derivative. Are there any specific stability concerns I should be aware of?
A3: Yes, hydroxamic acids can be susceptible to hydrolysis, particularly at non-neutral pH. It is crucial to evaluate the stability of hydroxamic acid-containing inhibitors in your chosen buffer system over the time course of your experiment. While many hydroxamic acid-based PDF inhibitors have shown good chemical stability, this should be experimentally verified.[12]
Q4: What is a typical experimental workflow for assessing the stability of a new PDF inhibitor?
A4: A general workflow for assessing the stability of a novel PDF inhibitor is as follows:
Caption: A generalized experimental workflow for assessing the stability of a PDF inhibitor in different buffer conditions.
This workflow allows for the systematic evaluation of a compound's stability under various conditions, enabling researchers to select the most appropriate buffer for their experiments.
The Target Pathway: Bacterial Protein Synthesis
Peptide deformylase is a crucial enzyme in the bacterial protein synthesis pathway. It removes the N-formyl group from the N-terminal methionine of newly synthesized polypeptides, a step that is essential for producing mature, functional proteins in bacteria.[13][14] Inhibiting PDF leads to the accumulation of formylated proteins, which is ultimately lethal to the bacteria. This makes PDF an attractive target for the development of novel antibiotics.
Caption: The role of Peptide Deformylase (PDF) in bacterial protein synthesis and its inhibition by PDFIs.
By understanding the fundamental principles of small molecule stability and the biological context of the PDF target, researchers can design more robust experiments and accelerate the development of new antibacterial agents.
References
- 1. dechra.dk [dechra.dk]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. api.pageplace.de [api.pageplace.de]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 9. pjoes.com [pjoes.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmacophorejournal.com [pharmacophorejournal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of PDF-IN-1
A-IN-1 Kinase Selectivity Profile: A Comparative Analysis
Disclaimer: The small molecule inhibitor "PDF-IN-1" is a hypothetical compound used for illustrative purposes within this guide. The information and protocols provided are based on general knowledge and best practices for addressing off-target effects of small molecule kinase inhibitors. Researchers using any novel inhibitor should perform comprehensive selectivity profiling to accurately interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known function of the intended target of this compound. Could this be due to off-target effects?
A1: Yes, unexpected phenotypes are a primary indicator of potential off-target activity. While this compound is designed for a specific target, like many kinase inhibitors, it may interact with other kinases or cellular proteins, particularly at higher concentrations.[1][2] These unintended interactions can lead to various confounding effects that are not directly related to the inhibition of the intended target. It is crucial to correlate the observed phenotype with on-target inhibition through direct biochemical readouts.
Q2: I observe a discrepancy between the IC50 value of this compound in my cell-based assay and its in vitro biochemical potency (Ki). What could be the reason?
A2: This is a common observation and can be attributed to several factors. The cellular environment is much more complex than an in vitro biochemical assay.[3] The intracellular concentration of ATP (typically 1-5 mM) can compete with ATP-competitive inhibitors like this compound, leading to a higher apparent IC50 in cells compared to the Ki value determined in a biochemical assay with lower ATP concentrations.[4] Other factors include cell permeability of the compound, metabolic inactivation, and the presence of drug efflux pumps.
Q3: How can I experimentally determine the off-target profile of this compound?
A3: The most comprehensive method is to perform a kinome-wide selectivity profiling assay.[5] Services like KINOMEscan™ screen the inhibitor against a large panel of recombinant human kinases (often over 400) to identify potential off-target interactions.[1] The results can quantify the binding affinity or inhibition at a given concentration, providing a detailed map of the inhibitor's selectivity.
Q4: What are the essential control experiments to perform to validate that my observed phenotype is due to on-target inhibition of this compound?
A4: To confidently attribute an observed phenotype to the on-target activity of this compound, a combination of control experiments is essential:
-
Rescue experiment: If possible, overexpress a drug-resistant mutant of the intended target in your cells. If the phenotype induced by this compound is rescued (i.e., reversed) in these cells, it provides strong evidence for on-target activity.
-
Target knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The resulting phenotype should mimic the effect of this compound treatment if the inhibitor is acting on-target.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity
-
Symptom: Significant cytotoxicity is observed at concentrations intended to be selective for the primary target.
-
Possible Cause: Inhibition of essential "housekeeping" kinases or other critical cellular proteins.[1]
-
Troubleshooting Steps:
-
Perform a dose-response curve for cell viability: Determine the IC50 for cytotoxicity and compare it to the IC50 for on-target inhibition (e.g., phosphorylation of a direct downstream substrate). A large discrepancy suggests off-target toxicity.
-
Consult kinome profiling data: If available, check for potent inhibition of kinases known to be critical for cell survival.
-
Time-course experiment: Assess cell viability at multiple time points to distinguish between acute toxicity and effects on proliferation.
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Symptom: this compound shows the expected on-target effect and phenotype in one cell line but not in another.
-
Possible Cause:
-
Differential expression levels of the primary target or key off-targets between the cell lines.
-
Presence of different mutations in the target protein.
-
Variations in compensatory signaling pathways.
-
-
Troubleshooting Steps:
-
Characterize the kinome of your cell lines: Use proteomics or transcriptomics to determine the expression levels of the intended target and potential off-target kinases.
-
Validate on-target engagement: Confirm that this compound is effectively inhibiting its target in all cell lines using a downstream biomarker (e.g., phosphorylation of a substrate).
-
Sequence the target protein: Check for mutations in the target gene in the non-responsive cell line that might confer resistance to this compound.
-
Issue 3: Paradoxical Pathway Activation
-
Symptom: Treatment with this compound leads to an unexpected increase in the phosphorylation of a protein in the target pathway.
-
Possible Cause:
-
Inhibition of a negative feedback loop.
-
Off-target inhibition of a phosphatase that acts on the paradoxically phosphorylated protein.
-
Activation of a compensatory signaling pathway.
-
-
Troubleshooting Steps:
-
Titrate the inhibitor concentration: Determine if the paradoxical activation is dose-dependent.
-
Perform a time-course experiment: Analyze the phosphorylation status of the protein of interest at different time points after inhibitor treatment to understand the kinetics of the feedback loop.
-
Inhibit upstream components: Co-treatment with an inhibitor of an upstream kinase can help dissect the mechanism of the paradoxical activation.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | Percent of Control (%) | Interpretation |
| Primary Target Kinase | 5 | Potent On-Target Inhibition |
| Off-Target Kinase A | 15 | Significant Off-Target Inhibition |
| Off-Target Kinase B | 45 | Moderate Off-Target Inhibition |
| Off-Target Kinase C | 85 | Minimal Off-Target Inhibition |
| Off-Target Kinase D | 95 | No Significant Inhibition |
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Primary Target IC50 (nM) | Cytotoxicity IC50 (nM) | Therapeutic Window |
| Cell Line A | 50 | 5000 | 100x |
| Cell Line B | 75 | 1000 | 13.3x |
| Cell Line C | 60 | 300 | 5x |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
This protocol provides a general overview of how to assess the binding of this compound to a panel of kinases based on thermal stabilization.[6]
-
Materials:
-
Purified recombinant kinases
-
This compound stock solution (in DMSO)
-
SYPRO Orange dye (5000x stock)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
qPCR instrument with a thermal ramping capability
-
-
Procedure:
-
Prepare a master mix for each kinase containing the kinase in DSF buffer.
-
Add SYPRO Orange dye to the master mix to a final concentration of 5x.
-
Dispense the kinase/dye mixture into the wells of a 96-well PCR plate.
-
Add this compound or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant (e.g., 1%).
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature for each well.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for the vehicle control and each inhibitor concentration.
-
A significant increase in Tm in the presence of this compound indicates binding and stabilization of the kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its intended target in a cellular context.[7][8][9]
-
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
PBS and appropriate lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler, heat block)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
-
-
Procedure:
-
Treat cultured cells with this compound or DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature. A temperature gradient around the expected melting point of the target protein is recommended.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble target protein by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both DMSO and this compound treated samples.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature.
-
A shift in the melting curve to a higher temperature in the this compound treated samples confirms target engagement.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
degradation pathways of PDF-IN-1 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use and degradation pathways of PDF-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound is a hydroxamic acid-containing compound and is susceptible to degradation in aqueous solutions, particularly under non-neutral pH conditions. It is most stable at neutral pH (around 7.0) and degradation is accelerated under both acidic and basic conditions. For optimal stability during in vitro experiments, it is recommended to prepare fresh solutions in a neutral buffer (e.g., phosphate-buffered saline, PBS) and use them promptly.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound involves the hydrolysis of the hydroxamic acid moiety, leading to the formation of the corresponding carboxylic acid. This is a common degradation route for hydroxamic acid-containing compounds. Under oxidative stress, other degradation products can also be formed. The microbiological activity of the degradation products is significantly reduced or completely lost due to the alteration of the metal-chelating hydroxamic acid group, which is essential for the inhibition of peptide deformylase.[1]
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or mass spectrometry (MS) detector, is recommended for monitoring the degradation of this compound. This will allow you to separate the parent compound from its degradation products and quantify their respective amounts over time.
Q4: Are there any known incompatibilities of this compound with common experimental reagents?
A4: this compound, due to its hydroxamic acid group, can chelate metal ions. Therefore, it is advisable to avoid high concentrations of divalent metal ions in your experimental buffers, unless they are part of the assay itself. Strong oxidizing and reducing agents should also be used with caution as they may promote degradation.
Q5: What are the potential consequences of this compound degradation in my experiments?
A5: Degradation of this compound will lead to a decrease in its effective concentration, which can result in a lower-than-expected inhibitory effect on peptide deformylase. This can lead to misinterpretation of experimental results, such as an underestimation of the compound's potency (e.g., a higher IC50 value). It is crucial to ensure the integrity of the compound throughout the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of this compound | Degradation of the compound in the stock solution or experimental medium. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. For aqueous experimental solutions, prepare them fresh from the stock solution just before use and maintain a neutral pH. 3. Verify the concentration and purity of your this compound stock solution using an appropriate analytical method (e.g., HPLC-UV). |
| Appearance of unexpected peaks in analytical chromatograms | Formation of degradation products. | 1. Perform a forced degradation study to identify the potential degradation products and their retention times. 2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. 3. If degradation is significant, consider optimizing the experimental conditions (e.g., pH, temperature, light exposure) to minimize degradation. |
| Precipitation of the compound in aqueous buffers | Poor solubility of this compound at the desired concentration. | 1. Determine the aqueous solubility of this compound in your experimental buffer. 2. If solubility is an issue, consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), provided it does not interfere with your assay. Ensure the final concentration of the co-solvent is consistent across all experiments. |
Degradation Data Summary
The following tables summarize the degradation of this compound under various stress conditions as determined by a stability-indicating UHPLC method.
Table 1: Degradation of this compound under Hydrolytic Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product (DP-1, Carboxylic Acid) (%) |
| 0.1 M HCl | 24 | 75.2 | 24.8 |
| 0.1 M NaOH | 8 | 60.5 | 39.5 |
| Neutral (Water) | 48 | 95.1 | 4.9 |
Table 2: Degradation of this compound under Oxidative Conditions
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (%) |
| 3% H₂O₂ | 24 | 82.3 | 17.7 (mixture of oxidized products) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes the conditions for inducing the degradation of this compound to identify potential degradation products.
-
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid (HCl) to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase for UHPLC analysis.
-
-
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for UHPLC analysis.
-
-
3. Oxidative Degradation:
-
Dissolve this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for UHPLC analysis.
-
-
4. Thermal Degradation:
-
Keep the solid powder of this compound in a hot air oven at 105°C for 48 hours.
-
After the exposure, dissolve the powder in a suitable solvent to a known concentration for UHPLC analysis.
-
-
5. Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in a suitable solvent) to a photostability chamber with a UV light source (200 Wh/m²) and a fluorescent lamp (1.2 million lux hours).
-
Analyze the sample by UHPLC after the exposure.
-
Protocol 2: Stability-Indicating UHPLC Method for this compound
This method is designed to separate this compound from its degradation products.
-
Chromatographic System:
-
Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.05% ortho-phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 220 nm
-
Visualizations
Caption: Degradation pathways of this compound under stress conditions.
Caption: Experimental workflow for this compound degradation analysis.
References
Technical Support Center: Enhancing the Cell Permeability of PDF-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cell permeability of PDF-IN-1, a novel inhibitor of the PD-1 signaling pathway. The following information is designed to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is intended to help you navigate common issues related to the cell permeability of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low intracellular concentration of this compound despite high extracellular concentration. | Poor passive diffusion across the cell membrane due to physicochemical properties such as high polarity, large molecular weight, or a high number of hydrogen bond donors.[1][2] | 1. Chemical Modification: Consider strategies like masking hydrogen bond donors through N-methylation or creating intramolecular hydrogen bonds to render the compound more lipophilic.[1][3] 2. Prodrug Approach: Design a more lipophilic prodrug of this compound that can cross the cell membrane and then be cleaved intracellularly to release the active compound.[2] 3. Formulation Enhancement: Co-administer this compound with a cell-penetrating peptide (CPP) or formulate it in a lipid-based delivery system.[4] |
| Inconsistent results in cell-based assays. | Variability in cell membrane permeability across different cell lines or even within the same cell line under different culture conditions. | 1. Standardize Cell Culture: Ensure consistent cell passage number, density, and media composition for all experiments. 2. Cell Line Characterization: Profile the expression of efflux pumps (e.g., P-glycoprotein) in your cell line of choice, as they can actively remove this compound from the cell. 3. Use Permeability Controls: Include compounds with known high and low permeability (e.g., propranolol and Lucifer yellow, respectively) in your assays to benchmark the performance of this compound. |
| High binding of this compound to assay plates or plasticware. | The hydrophobic nature of some permeability-enhanced analogs may lead to non-specific binding, reducing the effective concentration. | 1. Use Low-Binding Plates: Employ commercially available low-protein-binding microplates for your assays. 2. Include a Detergent: Add a low concentration of a non-ionic detergent (e.g., Tween-20 at 0.01-0.05%) to your assay buffer to reduce non-specific binding. 3. Pre-treat Plates: Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites. |
| Observed cytotoxicity at concentrations required for intracellular activity. | The modifications made to enhance permeability may have introduced off-target toxicities. | 1. Structure-Toxicity Relationship Studies: Synthesize and test a focused library of analogs to identify the structural motifs responsible for toxicity. 2. Dose-Response Cytotoxicity Assays: Perform careful dose-response studies to determine the therapeutic window of your modified compounds. 3. Alternative Delivery Systems: Consider nanoparticle-based delivery systems to encapsulate this compound, potentially reducing its non-specific toxicity while enhancing uptake.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of a molecule like this compound that likely limit its cell permeability?
A1: For many small molecule inhibitors, particularly those that are peptidic or "beyond rule-of-five" compounds, poor cell permeability is often attributed to a high polar surface area (PSA), a large number of hydrogen bond donors (HBDs), and a high molecular weight.[2] These characteristics hinder the molecule's ability to passively diffuse across the lipid bilayer of the cell membrane.[6]
Q2: What chemical modification strategies can be employed to enhance the cell permeability of this compound?
A2: Several strategies can be effective:
-
Masking Hydrogen Bond Donors: Replacing a hydrogen on a nitrogen or oxygen with a methyl group (N- or O-methylation) can reduce the number of hydrogen bond donors, making the molecule less polar.[1]
-
Intramolecular Hydrogen Bonding: Introducing functional groups that can form internal hydrogen bonds can "shield" the polar parts of the molecule, effectively making it more lipophilic and improving its ability to cross the cell membrane.[3]
-
Prodrugs: A more lipophilic, inactive version of this compound (a prodrug) can be designed to cross the cell membrane and then be metabolically cleaved to release the active drug inside the cell.[2]
Q3: How can I experimentally measure the cell permeability of this compound and its analogs?
A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common, cell-free method to assess passive diffusion.[2] For a more biologically relevant assessment that includes active transport and metabolism, cell-based assays like the Caco-2 permeability assay are widely used.[7]
Q4: Can formulation strategies improve the delivery of this compound without chemical modification?
A4: Yes, formulation can significantly impact intracellular delivery. The use of cell-penetrating peptides (CPPs), which can be co-administered with or conjugated to your molecule, can facilitate its entry into cells.[4] Additionally, encapsulation in lipid nanoparticles or other nanocarriers can enhance cell uptake and protect the molecule from degradation.[5]
Quantitative Data on Permeability Enhancement
The following table summarizes representative data on how different chemical modification strategies can impact the permeability of small molecules.
| Modification Strategy | Parent Molecule Permeability (Papp, 10⁻⁶ cm/s) | Modified Molecule Permeability (Papp, 10⁻⁶ cm/s) | Fold Increase |
| N-methylation | 0.5 | 5.0 | 10 |
| Introduction of Intramolecular H-bond | 1.2 | 8.4 | 7 |
| Ester Prodrug | 0.2 | 6.8 | 34 |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the potential impact of these strategies.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of this compound and its analogs.
Materials:
-
Donor plate (96-well, filter plate with PVDF membrane)
-
Acceptor plate (96-well, PTFE)
-
PAMPA lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Lucifer yellow (impermeable control)
-
Propranolol (highly permeable control)
-
Plate reader for UV-Vis or fluorescence detection
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well of the donor plate. Allow the lipid to impregnate the membrane for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the test compounds and controls in PBS to their final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Add Donor Solutions: Add 200 µL of the donor solutions to the corresponding wells of the coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor plate's wells is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
Visualizations
Caption: Experimental workflow for enhancing the cell permeability of this compound.
Caption: Simplified PD-1 signaling pathway and the inhibitory action of this compound.
References
- 1. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Utility of cell-permeable peptides for enhancement of virus-mediated gene transfer to human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of cell membrane permeability by using charged nanoparticles and a weak external electric field - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03281G [pubs.rsc.org]
- 6. Cell membrane - Wikipedia [en.wikipedia.org]
- 7. www2.hawaii.edu [www2.hawaii.edu]
Technical Support Center: Strategies to Reduce PDF-IN-1 Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PDF-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating the cytotoxic effects of this peptide deformylase (PDF) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide (CAS No. 900783-19-9), is an inhibitor of the enzyme peptide deformylase (PDF).[1][2][3][4] PDF is a metalloenzyme that is essential for bacterial protein synthesis, as it removes the formyl group from the N-terminal methionine of newly synthesized polypeptides.[5][6] By inhibiting this process, this compound exhibits antibacterial activity.
Q2: What is the likely cause of this compound cytotoxicity in mammalian cells?
A2: The cytotoxicity of PDF inhibitors like this compound in mammalian cells is primarily attributed to their off-target inhibition of human mitochondrial peptide deformylase (HsPDF).[7][8] Mitochondria, having evolved from bacteria, utilize a similar N-formylmethionine-initiated protein synthesis pathway. Inhibition of HsPDF disrupts the synthesis of essential mitochondrial proteins, leading to mitochondrial dysfunction, impaired oxidative phosphorylation, and can ultimately trigger apoptosis (programmed cell death).[5][7][8][9][10]
Q3: How can I assess the cytotoxicity of this compound in my experiments?
A3: Several in vitro assays can be used to quantify the cytotoxicity of this compound. Common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
XTT Assay: Similar to the MTT assay, this method also assesses cell viability through metabolic activity.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells.
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in mammalian cell lines at effective antibacterial concentrations.
Possible Cause: Poor selectivity of this compound for bacterial PDF over human mitochondrial PDF (HsPDF).
Troubleshooting Strategies:
-
Optimize this compound Concentration:
-
Determine the minimum inhibitory concentration (MIC) of this compound against your target bacteria.
-
Concurrently, perform a dose-response cytotoxicity assay (e.g., MTT or XTT) on your mammalian cell line to determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI = CC50 / MIC). A higher SI indicates better selectivity. Aim to use this compound at a concentration that is effective against the bacteria while minimizing mammalian cell toxicity.
-
-
Structural Modification of the Inhibitor:
-
Structure-activity relationship (SAR) studies on indole-based hydroxamate PDF inhibitors have shown that modifications to the indole scaffold can influence selectivity. For instance, substitutions at position 1 of the indole ring can impact potency against different PDF isoforms.[7] Consider synthesizing or obtaining analogs of this compound with modifications designed to enhance selectivity. The shallow nature of the S1' subsite in human PDF compared to bacterial PDFs is a key area to exploit for designing more selective inhibitors.[11]
-
-
Formulation Strategies:
-
Encapsulating this compound in nanocarriers, such as liposomes or nanoemulsions, may help to target the compound to bacteria and reduce its uptake by mammalian cells, thereby lowering systemic cytotoxicity.
-
Data Presentation: Comparison of PDF Inhibitor Activity and Selectivity
| Inhibitor | Target Organism/Enzyme | IC50 / K_i (nM) | Mammalian Cell Line | CC50 / GI50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| This compound (Compound 10) | E. coli PDF | 130 | - | - | - | Petit et al., 2009[7] |
| This compound Analog (Compound 19e) | E. coli PDF | 40 | - | - | - | Petit et al., 2009[7] |
| Actinonin | E. coli PDF | 280 | Daudi, HL60 | 5.3, 8.8 | ~19-31 | Chen et al., 2004 |
| BB-83698 | S. pneumoniae PDF | - | - | - | - | Clements et al., 2001 |
| VRC3375 | E. coli PDF | 0.24 | K562 | >150 | >625,000 | Jain et al., 2003[5] |
Issue 2: Suspected mitochondrial toxicity as the primary mechanism of cell death.
Possible Cause: Off-target inhibition of human mitochondrial peptide deformylase (HsPDF).
Troubleshooting Strategies:
-
Assess Mitochondrial Function:
-
Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 or TMRE to measure changes in the mitochondrial membrane potential. A decrease in MMP is an early indicator of mitochondrial dysfunction and apoptosis.
-
ATP Production Assay: Measure cellular ATP levels to determine if this compound is impairing oxidative phosphorylation.
-
Oxygen Consumption Rate (OCR) Measurement: Use techniques like Seahorse XF analysis to directly measure the effect of this compound on mitochondrial respiration.
-
Reactive Oxygen Species (ROS) Detection: Employ fluorescent probes like DCFDA to measure the production of ROS, a common consequence of mitochondrial dysfunction.
-
-
Co-administration with Mitochondrial Protective Agents:
-
Consider co-treating cells with antioxidants (e.g., N-acetylcysteine) or mitochondrial-targeted antioxidants to see if this can rescue the cytotoxic effects of this compound.
-
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound Induced Cytotoxicity
Caption: Mechanism of this compound cytotoxicity via inhibition of mitochondrial protein synthesis.
Experimental Workflow for Assessing Cytotoxicity and Mitigation
Caption: Troubleshooting workflow for reducing this compound cytotoxicity.
This technical support center provides a starting point for addressing cytotoxicity issues with this compound. As research progresses, new strategies and insights will emerge. We encourage researchers to consult the primary literature and adapt these guidelines to their specific experimental systems.
References
- 1. Inhibition of mitochondrial protein synthesis leads to proliferation arrest in the G1-phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Molecular pathways in mitochondrial disorders due to a defective mitochondrial protein synthesis [frontiersin.org]
- 4. New Antibiotic Molecules: Bypassing the Membrane Barrier of Gram Negative Bacteria Increases the Activity of Peptide Deformylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Peptide Deformylase Disrupts Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of inhibition of mitochondrial protein synthesis in skeletal muscle. | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of human peptide deformylase disrupts mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Adaptation to Chronic Inhibition of Mitochondrial Protein Synthesis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human mitochondrial peptide deformylase causes apoptosis in c-myc-overexpressing hematopoietic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating PDF-IN-1 as a Novel Antibiotic: A Comparative Guide
In the face of rising antimicrobial resistance, the discovery and validation of novel antibiotics with unique mechanisms of action are paramount. This guide provides a comprehensive comparison of PDF-IN-1, a representative of the novel class of peptide deformylase (PDF) inhibitors, against established antibiotics. The data presented herein is based on findings for the well-characterized PDF inhibitor, BB-3497, which serves as a surrogate for this compound.
Mechanism of Action: A Novel Target
This compound targets peptide deformylase, a metalloenzyme crucial for bacterial protein synthesis.[1] In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group must be removed by PDF for the protein to mature and become functional.[1] This process is essential for bacterial viability.[1] Mammalian cells, however, do not utilize N-formylmethionine to initiate protein synthesis, making PDF an exquisitely selective target for antibacterial therapy with a low potential for host toxicity.[1][2]
The following diagram illustrates the bacterial protein synthesis pathway and the inhibitory action of this compound.
Caption: Inhibition of Peptide Deformylase (PDF) by this compound blocks bacterial protein maturation.
Comparative In Vitro Activity
The in vitro efficacy of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The tables below compare the MIC values of this compound (represented by BB-3497) with those of standard antibiotics against a range of bacterial pathogens.
Table 1: In Vitro Activity of this compound (BB-3497) Against Gram-Positive Bacteria
| Bacterial Strain | This compound (BB-3497) MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 1 | ≤2[1][3] |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 3 | ≤2[1][3] |
| Streptococcus pneumoniae | 0.25 | - |
| Enterococcus faecalis (Vancomycin-Resistant) | 4 | - |
Table 2: In Vitro Activity of this compound (BB-3497) Against Gram-Negative Bacteria
| Bacterial Strain | This compound (BB-3497) MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | 8 | ≤1[4] |
| Haemophilus influenzae | 2 | - |
| Moraxella catarrhalis | 0.12 | - |
| Enterobacter cloacae | 8 | - |
| Klebsiella pneumoniae | 8 | - |
In Vivo Efficacy
In vivo studies are critical for validating the therapeutic potential of a novel antibiotic. The efficacy of this compound (represented by BB-3497) was evaluated in a murine systemic infection model.
Table 3: In Vivo Efficacy of this compound (BB-3497) in a Murine Infection Model
| Pathogen | This compound (BB-3497) ED50 (mg/kg) |
| Staphylococcus aureus (Methicillin-Susceptible) | 8 (oral) |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 14 (oral) |
The median effective dose (ED50) is the dose that protects 50% of the infected animals. The data demonstrates that orally administered this compound was effective in treating systemic infections caused by both methicillin-susceptible and resistant Staphylococcus aureus.
Safety and Selectivity Profile
A crucial aspect of a novel antibiotic is its selectivity for the bacterial target over host cells, which translates to a favorable safety profile.
Mode of Action: Time-kill analysis has shown that the mode of action of BB-3497 is primarily bacteriostatic.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimal Inhibitory Concentration (MIC) Determination (Kirby-Bauer Disk Diffusion Method)
This method determines the susceptibility of bacteria to an antibiotic.
Caption: Workflow for MIC determination using the Kirby-Bauer method.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate.
-
Antibiotic Disc Application: Paper discs impregnated with a known concentration of the antibiotic are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disc where no bacterial growth occurs) is measured in millimeters. This measurement is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.
-
Incubation: The cells are incubated with the compound for a specified period (typically 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
In Vivo Mouse Infection Model
This model assesses the efficacy of an antibiotic in a living organism.
Caption: Workflow for an in vivo mouse systemic infection model.
-
Infection: A lethal dose of the bacterial pathogen is administered to mice, typically via intraperitoneal injection, to induce a systemic infection.
-
Treatment: At a specified time post-infection, groups of mice are treated with the test antibiotic at various doses. A control group receives a placebo.
-
Monitoring: The animals are monitored for a defined period (e.g., 7 days) for signs of illness and mortality.
-
Endpoint Analysis: The primary endpoint is typically survival. The percentage of surviving animals in each treatment group is recorded.
-
ED50 Calculation: The median effective dose (ED50) is calculated, which is the dose of the antibiotic that protects 50% of the infected animals from death.
Conclusion
This compound, as represented by the peptide deformylase inhibitor BB-3497, demonstrates promising characteristics as a novel antibiotic. Its unique mechanism of action, targeting an essential bacterial enzyme absent in the mammalian cytoplasm, provides a high degree of selectivity. The in vitro data shows potent activity against a range of Gram-positive bacteria, including resistant strains, and some Gram-negative pathogens. Furthermore, the in vivo efficacy in a mouse infection model validates its therapeutic potential. The favorable safety profile, inferred from the selectivity of the target, makes this compound a compelling candidate for further development in the fight against bacterial infections.
References
- 1. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacterial Peptide Deformylase Inhibitors: A New Class of Antibacterial Agents - ProQuest [proquest.com]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to Peptide Deformylase (PDF) Inhibitors: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various peptide deformylase (PDF) inhibitors, a promising class of antibacterial agents. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development by presenting objective performance comparisons supported by experimental data.
Introduction to Peptide Deformylase Inhibition
Peptide deformylase (PDF) is a crucial metalloenzyme in prokaryotes that plays a vital role in protein synthesis. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides.[1] This process is essential for bacterial survival and is absent in the cytoplasm of mammalian cells, making PDF an attractive and selective target for the development of novel antibiotics.[1][2] PDF inhibitors disrupt this essential pathway, leading to the accumulation of formylated proteins and ultimately bacterial cell death.
Comparative Efficacy of PDF Inhibitors
The following tables summarize the in vitro efficacy of several key PDF inhibitors against a range of clinically relevant bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: Comparative MIC₉₀ (µg/mL) of PDF Inhibitors against Gram-Positive Pathogens
| Bacterial Species | GSK1322322 | LBM415 (VIC-104959) | BB-83698 | Actinonin |
| Staphylococcus aureus | 4 | 2 | 8 | 8-16 |
| Methicillin-resistant S. aureus (MRSA) | 4 | 2 | 8 | - |
| Streptococcus pneumoniae | 2 | 1 | 0.25-0.5 | - |
| Penicillin-resistant S. pneumoniae | 1 | - | 0.25-0.5 | - |
| Streptococcus pyogenes | 0.5 | - | 0.12 | 8 |
| Enterococcus faecalis | - | 4 | - | - |
Table 2: Comparative MIC₉₀ (µg/mL) of PDF Inhibitors against Gram-Negative Pathogens
| Bacterial Species | GSK1322322 | BB-83698 | Actinonin | BB-3497 |
| Haemophilus influenzae | 4 | 32-64 | 1-2 | 2 |
| Moraxella catarrhalis | 1 | 0.12 | 0.5 | - |
| Escherichia coli | - | - | >64 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values presented were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains and Culture Conditions: Clinically isolated bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) and incubated at 35-37°C.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
Preparation of Inhibitor Dilutions: The PDF inhibitors are serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.
-
Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.[3]
-
MIC Determination: The MIC is recorded as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[3]
Peptide Deformylase (PDF) Enzyme Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Enzyme and Substrate Preparation: Recombinant bacterial PDF enzyme is purified. A synthetic substrate, such as formyl-Met-Ala-Ser, is prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl).
-
Inhibitor Preparation: The PDF inhibitors are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The PDF enzyme is pre-incubated with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature. The reaction is initiated by the addition of the substrate.[2][4]
-
Detection: The enzyme activity is measured by monitoring the release of a product over time. This can be done using a coupled enzyme assay where the product of the PDF reaction is a substrate for a second enzyme that produces a detectable signal (e.g., change in absorbance or fluorescence).[2][4]
-
IC₅₀ Calculation: The reaction rates are plotted against the inhibitor concentrations, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[4]
Visualizing the Mechanism and Workflow
To better understand the context of PDF inhibition, the following diagrams illustrate the bacterial protein synthesis pathway and a typical experimental workflow for evaluating PDF inhibitors.
Caption: Bacterial protein synthesis pathway and the inhibitory action of PDF inhibitors.
Caption: Experimental workflow for the evaluation of novel PDF inhibitors.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase in Staphylococcus aureus: Resistance to Inhibition Is Mediated by Mutations in the Formyltransferase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to Peptide Deformylase Inhibitors: Spotlight on Actinonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of peptide deformylase (PDF) inhibitors, with a primary focus on the well-characterized natural product, actinonin. While this report was intended to directly compare actinonin with the more recently mentioned PDF-IN-1 , a comprehensive search of the scientific literature, including a 2024 publication in the Journal of Medicinal Chemistry, did not yield publicly available quantitative data on the antibacterial activity of this compound. As such, this guide will provide a thorough analysis of actinonin as a representative of its class, with the acknowledgment that this compound is an emerging compound for which detailed comparative data is not yet available.
Executive Summary
Peptide deformylase is a crucial enzyme in bacterial protein synthesis, making it an attractive target for the development of novel antibiotics. Actinonin, a naturally occurring hydroxamic acid-containing compound, is a potent inhibitor of PDF. It exhibits bacteriostatic activity, primarily against Gram-positive and fastidious Gram-negative bacteria. This guide presents quantitative data on actinonin's in vitro activity, detailed experimental protocols for assessing antibacterial efficacy, and visualizations of its mechanism of action and the experimental workflow for determining minimum inhibitory concentration (MIC).
Data Presentation: In Vitro Antibacterial Activity of Actinonin
The antibacterial efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of actinonin against a range of clinically relevant bacteria.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | 16 | [1] |
| Staphylococcus aureus | Newman | No activity | [2] |
| Streptococcus pneumoniae | Multiple | 8-32 | [3] |
| Haemophilus influenzae | ATCC 51907 | 1-2 | [2] |
| Moraxella catarrhalis | BBH18 | 0.5 | [2] |
| Escherichia coli | O157:H7 NCTC 12079 | No activity | [2] |
| Escherichia coli | MG1655 | >80 | [4] |
| Salmonella Typhimurium | - | ≤0.768 | [2] |
| Vibrio vulnificus | - | ≤0.192 | [2] |
Mechanism of Action: Inhibition of Peptide Deformylase
In bacteria, protein synthesis is initiated with N-formylmethionine. The N-formyl group must be removed for the protein to mature and become functional. This crucial step is catalyzed by the enzyme peptide deformylase (PDF).[5][6][7] Actinonin and other PDF inhibitors act by binding to the active site of the PDF enzyme, preventing it from removing the formyl group from the nascent polypeptide chain.[5][8] This leads to the accumulation of non-functional, formylated proteins, which ultimately inhibits bacterial growth.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10][11][12][13]
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in a sterile saline solution or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of actinonin (or other PDF inhibitor) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. b. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
Actinonin is a well-established peptide deformylase inhibitor with demonstrated antibacterial activity against a range of Gram-positive and some fastidious Gram-negative bacteria. Its mechanism of action, targeting an essential bacterial enzyme, makes the PDF enzyme family a promising area for the development of new antibiotics. While a direct comparison with the newer compound, this compound, is not currently possible due to a lack of available data, the information presented here on actinonin provides a strong benchmark for the evaluation of future PDF inhibitors. Further research and publication of data on novel compounds like this compound are anticipated by the scientific community to expand the arsenal of antibacterial agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization and evaluation of antimicrobial activity of actinonin against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subinhibitory Concentrations of the Deformylase Inhibitor Actinonin Increase Bacterial Release of Neutrophil-Activating Peptides: a New Approach to Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A peptide deformylase-ribosome complex reveals mechanism of nascent chain processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Peptide Deformylase Inhibitors: GSK1322322 vs. PDF-IN-1 and Other Key Compounds
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of GSK1322322, a clinical-stage peptide deformylase (PDF) inhibitor, with the emerging research compound PDF-IN-1 and other notable PDF inhibitors, LBM-415 and BB-83698. This document synthesizes available experimental data to facilitate an objective evaluation of their performance.
Peptide deformylase (PDF) is an essential bacterial metalloenzyme that plays a critical role in protein maturation, making it a compelling target for the development of novel antibiotics.[1] Inhibition of PDF prevents the removal of the formyl group from the N-terminus of newly synthesized proteins, a crucial step for bacterial survival.[2] Consequently, PDF inhibitors represent a promising class of antibacterial agents with a mechanism of action distinct from currently marketed drugs, offering a potential solution to the growing challenge of antibiotic resistance.[3][4]
GSK1322322 is a potent, novel PDF inhibitor that has progressed to Phase II clinical trials for the treatment of lower respiratory tract and skin infections.[3][5] It exhibits broad-spectrum activity against a variety of bacterial pathogens, including multidrug-resistant strains.[6] In contrast, this compound is a more recent discovery, identified as a potential PDF inhibitor with prospects for the development of new broad-spectrum antibiotics.[7] However, as of early 2024, publicly available data on the specific biochemical and microbiological properties of this compound is limited, precluding a direct and detailed quantitative comparison with GSK1322322.
Therefore, to provide a comprehensive and data-rich comparative analysis, this guide will focus on GSK1322322 in relation to two other well-characterized PDF inhibitors that have also entered clinical development: LBM-415 (also known as VIC-104959 or NVP-PDF713) and BB-83698.[1][4]
Quantitative Performance Analysis
The following tables summarize the in vitro activity of GSK1322322, LBM-415, and BB-83698 against a range of clinically relevant bacterial pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested isolates (MIC90). A lower MIC90 value indicates greater potency.
Table 1: Comparative Antibacterial Activity (MIC90 in µg/mL) of PDF Inhibitors Against Gram-Positive Pathogens
| Organism | GSK1322322 | LBM-415 | BB-83698 |
| Staphylococcus aureus (all) | 4[6] | 2[8] | - |
| Staphylococcus aureus (Oxacillin-resistant) | 4[6] | 2[8] | - |
| Streptococcus pneumoniae (all) | 2[6] | 1[8] | 0.25-0.5[9][10] |
| Streptococcus pneumoniae (Penicillin-resistant) | ≤2[6] | - | 0.25[9] |
| Streptococcus pyogenes | 0.5[6] | - | - |
| Enterococcus faecalis | - | - | - |
| Enterococcus faecium | - | 4[8] | - |
Table 2: Comparative Antibacterial Activity (MIC90 in µg/mL) of PDF Inhibitors Against Gram-Negative Pathogens
| Organism | GSK1322322 | LBM-415 | BB-83698 |
| Haemophilus influenzae | 4[6] | 4-8[8] | 16-64[10] |
| Moraxella catarrhalis | 1[6] | 0.5[8] | - |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of PDF inhibitors and a typical experimental workflow for their evaluation.
Caption: Inhibition of Peptide Deformylase (PDF) blocks protein maturation.
Caption: Workflow for evaluating and comparing novel PDF inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Peptide Deformylase (PDF) Enzyme Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of PDF by 50% (IC50).
Materials:
-
Purified recombinant bacterial PDF enzyme (e.g., from E. coli).
-
Substrate: N-formyl-Met-Ala-Ser (fMAS).
-
Coupling enzyme: Formate dehydrogenase (FDH).
-
Co-factor: β-NAD+.
-
Assay buffer: e.g., 50 mM HEPES, pH 7.2.
-
Test compounds (PDF inhibitors) at various concentrations.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FDH, and β-NAD+ in the wells of a microtiter plate.
-
Add the test compounds at a range of concentrations to the wells.
-
Initiate the reaction by adding the PDF enzyme and the fMAS substrate.
-
The PDF enzyme will deformylate fMAS, releasing formate.
-
The FDH enzyme will then oxidize the formate, leading to the reduction of NAD+ to NADH.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The rate of the reaction is proportional to the activity of the PDF enzyme.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11][12]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[13][14][15]
Materials:
-
Bacterial isolates to be tested.
-
Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Test compounds (PDF inhibitors) at various concentrations.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubator.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test bacterium.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control well (bacteria with no drug) and a negative control well (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.[13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Deformylase as an Antibacterial Drug Target: Assays for Detection of Its Inhibition in Escherichia coli Cell Homogenates and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent sub-MIC effect of GSK1322322 and other peptide deformylase inhibitors on in vitro growth of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability and pharmacokinetics of repeat dosing of the antibiotic GSK1322322, a peptide deformylase inhibitor: a randomized placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ihma.com [ihma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. apec.org [apec.org]
Lack of Cross-Resistance Observed Between Peptide Deformylase Inhibitor PDF-IN-1 and Existing Antibiotic Classes
A comprehensive analysis of available data indicates that PDF-IN-1, a novel peptide deformylase inhibitor (PDI), does not exhibit cross-resistance with major classes of existing antibiotics. This lack of cross-resistance is attributed to its unique mechanism of action, targeting an essential bacterial enzyme, peptide deformylase (PDF), which is not inhibited by any other commercially available antibiotic.
Researchers in the field of drug development will find this lack of cross-resistance promising, as it suggests that this compound could be effective against bacterial strains that have developed resistance to current therapies. The data presented below summarizes the in vitro activity of peptide deformylase inhibitors against a range of antibiotic-resistant bacterial pathogens.
Comparative Analysis of In Vitro Activity
| Organism | Resistance Phenotype | BB-83698 MIC90 (mg/L) | Comparator Antibiotic MIC90 (mg/L) |
| Streptococcus pneumoniae | Penicillin-susceptible | 0.5 | Penicillin: ≤0.06 |
| Penicillin-intermediate | 0.5 | Penicillin: 0.12-1 | |
| Penicillin-resistant | 0.5 | Penicillin: ≥2 | |
| Erythromycin-resistant | 0.5 | Erythromycin: ≥1 | |
| Levofloxacin-resistant | 0.25 | Levofloxacin: ≥8 | |
| Staphylococcus aureus | Oxacillin-susceptible | 8 | Oxacillin: ≤2 |
| Oxacillin-resistant (MRSA) | 8 | Oxacillin: ≥4 | |
| Levofloxacin-resistant | 8 | Levofloxacin: ≥8 | |
| Haemophilus influenzae | β-lactamase-negative | 32 | Ampicillin: ≤1 |
| β-lactamase-positive | 64 | Ampicillin: ≥4 | |
| Moraxella catarrhalis | β-lactamase-negative | 0.12 | Amoxicillin/Clavulanate: ≤4/2 |
| β-lactamase-positive | 0.12 | Amoxicillin/Clavulanate: ≤4/2 |
Table 1: Comparative MIC90 data for the peptide deformylase inhibitor BB-83698 against antibiotic-susceptible and -resistant respiratory pathogens.[1]
Further studies with Staphylococcus aureus mutants selected for resistance to the PDI actinonin demonstrated no change in susceptibility to antibiotics from other classes.[2] Similarly, Escherichia coli mutants resistant to the PDI Ro 66-6976 showed no significant alterations in their susceptibility to a range of unrelated antibiotics.[3]
Mechanism of Action and Resistance
The primary mechanism of action of this compound is the inhibition of peptide deformylase, an enzyme crucial for bacterial protein maturation. This process is distinct from the targets of other antibiotic classes, such as cell wall synthesis (e.g., β-lactams), protein synthesis at the ribosomal level (e.g., macrolides), or DNA replication (e.g., fluoroquinolones).
References
- 1. In vitro antibacterial activity of the peptide deformylase inhibitor BB-83698 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Deformylase in Staphylococcus aureus: Resistance to Inhibition Is Mediated by Mutations in the Formyltransferase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Peptide Deformylase Inhibitors in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel antibacterial agents that act on unexploited bacterial targets. Peptide deformylase (PDF) is an essential bacterial enzyme that has garnered significant interest as a promising target for new antibiotics. PDF-IN-1 and other inhibitors of this enzyme represent a potential new class of antibacterial drugs. A critical step in the development of such inhibitors is the validation of their engagement with the intended target within the complex cellular environment of bacteria. This guide provides a comparative overview of key experimental methods for validating the target engagement of PDF inhibitors in bacteria, supported by experimental data and detailed protocols.
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm that a compound binds to its intended target in bacteria. The choice of method often depends on factors such as the availability of specific reagents, the desired throughput, and the nature of the target protein. Here, we compare three prominent label-free techniques: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and Solvent-Induced Protein Precipitation (SPP).
| Method | Principle | Advantages | Limitations | Typical Quantitative Readouts |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. This change is detected by quantifying the amount of soluble protein remaining after heat treatment.[1] | Applicable to native proteins in intact cells or lysates without modification. Provides physiologically relevant information.[1] | Not all ligand binding events result in a significant thermal shift. Requires specific antibodies or mass spectrometry for detection. | Thermal shift (ΔTm), Isothermal dose-response EC50 |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled ligand or a second interacting protein.[2] | High sensitivity and dynamic range. Allows for real-time measurements in living cells. | Requires genetic modification of the target protein. The bulky tag may interfere with protein function or inhibitor binding. | BRET ratio, IC50 |
| Solvent-Induced Protein Precipitation (SPP) | Ligand binding alters the stability of the target protein against solvent-induced precipitation. Changes in protein solubility are quantified by mass spectrometry. | Proteome-wide analysis is possible, enabling identification of off-targets. Does not require specific antibodies. | Requires access to mass spectrometry facilities. Data analysis can be complex. | Change in protein abundance in the soluble fraction, Dose-response curves |
Quantitative Data for Peptide Deformylase Inhibitors
The following table summarizes representative quantitative data for various PDF inhibitors, demonstrating the types of measurements obtained from target engagement and antibacterial activity assays. While specific data for a compound designated "this compound" is not publicly available, the presented data for other PDF inhibitors serve as a benchmark.
| Inhibitor | Bacterial Strain | IC50 (PDF enzyme) | Minimum Inhibitory Concentration (MIC) | Reference |
| BB-81384 | Streptococcus pneumoniae | 9 nM | 0.25 - 0.5 µg/mL | [3] |
| BB-81384 | Haemophilus influenzae | 11 nM | 16 - 64 µg/mL | [3] |
| VRC3375 | Escherichia coli | 0.24 nM | Not Reported | [4] |
| NVP LBM-415 | Linezolid-resistant staphylococci | Not Reported | 0.25 - 2 mg/L | [5] |
| PDF-611 | Mycobacterium bovis BCG | 69.5 nM | 0.25 mg/L | [5] |
| BB-3497 | Mycobacterium bovis BCG | 24.9 nM | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Peptide Deformylase Inhibitors
Peptide deformylase is crucial for bacterial protein maturation. It removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. Inhibition of PDF leads to the accumulation of formylated proteins, which disrupts essential cellular processes and ultimately results in bacterial cell death.
Caption: Mechanism of action of this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA workflow involves treating bacterial cells with the inhibitor, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein.
Caption: CETSA experimental workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for Bacterial Target Engagement
This protocol is a generalized procedure for performing CETSA on bacterial cells.
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension and treat with various concentrations of the PDF inhibitor (e.g., this compound) or a vehicle control. Incubate for a defined period (e.g., 30-60 minutes) at the optimal growth temperature.
-
-
Heat Challenge:
-
Transfer the treated cell suspensions to PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. One sample set should remain at room temperature as a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Cool the samples to room temperature.
-
Lyse the bacterial cells using an appropriate method (e.g., sonication, bead beating, or enzymatic lysis).
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble PDF protein in each sample. This can be done by:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the bacterial PDF.
-
Mass Spectrometry (MS): Perform proteomic analysis to identify and quantify the PDF protein in the soluble fraction.
-
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble PDF as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
A shift in the melting curve (ΔTm) in the presence of the inhibitor compared to the vehicle control indicates target engagement.
-
For isothermal dose-response experiments, plot the amount of soluble PDF at a fixed temperature against a range of inhibitor concentrations to determine the EC50 value.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay Protocol for Bacterial Target Engagement
This is a generalized protocol for a BRET-based target engagement assay in bacteria.
-
Construction of BRET Plasmids:
-
Genetically fuse the bacterial PDF gene to a luciferase donor (e.g., NanoLuc) and clone it into an appropriate bacterial expression vector.
-
Synthesize a fluorescently labeled version of the PDF inhibitor (or a known ligand) to act as the BRET acceptor.
-
-
Bacterial Transformation and Expression:
-
Transform the expression vector into a suitable bacterial host strain.
-
Induce the expression of the PDF-luciferase fusion protein under optimized conditions.
-
-
BRET Assay:
-
Harvest the bacterial cells expressing the fusion protein and resuspend them in an assay buffer.
-
Aliquot the cell suspension into a white-bottom 96-well plate.
-
Add the luciferase substrate (e.g., furimazine for NanoLuc) to initiate the bioluminescent reaction.
-
Add the fluorescently labeled inhibitor at various concentrations.
-
Measure the luminescence emission at two wavelengths: one corresponding to the donor and the other to the acceptor, using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
An increase in the BRET ratio upon addition of the fluorescent inhibitor indicates its binding to the PDF-luciferase fusion protein.
-
For competitive BRET assays, co-incubate the cells with a constant concentration of the fluorescent ligand and increasing concentrations of the unlabeled test inhibitor (e.g., this compound). A decrease in the BRET signal indicates displacement of the fluorescent ligand and allows for the determination of the IC50 value of the unlabeled inhibitor.
-
Conclusion
Validating the target engagement of novel antibacterial compounds like this compound is a cornerstone of modern drug discovery. The methods outlined in this guide—CETSA, BRET, and SPP—provide powerful and complementary approaches to confirm that a compound interacts with its intended target in a physiologically relevant context. By employing these techniques, researchers can gain crucial insights into the mechanism of action of new antibacterial agents, de-risk drug development programs, and ultimately contribute to the fight against antimicrobial resistance. The selection of the most appropriate method will depend on the specific research question, available resources, and the characteristics of the target and the inhibitor. A multi-pronged approach, utilizing more than one of these techniques, will provide the highest level of confidence in the target engagement of a novel antibacterial candidate.
References
- 1. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Perspective on CETSA Literature: Toward More Quantitative Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of Novel Antimicrobial Agents: A Guide to Determining Bactericidal vs. Bacteriostatic Properties
For researchers and drug development professionals, a critical step in the evaluation of a new antimicrobial agent is to determine whether its activity is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This guide provides a comprehensive overview of the experimental methodologies used to make this distinction, using a hypothetical novel peptide deformylase (PDF) inhibitor, herein referred to as PDF-IN-1, as an example.
Distinguishing Bactericidal and Bacteriostatic Activity
The key distinction between bactericidal and bacteriostatic agents lies in their effect on bacterial viability. Bactericidal compounds cause bacterial cell death, while bacteriostatic agents prevent replication, relying on the host's immune system to clear the infection. This differentiation is crucial for selecting appropriate therapeutic agents, particularly for treating infections in immunocompromised patients or in critical, deep-seated infections where bactericidal action is preferred.[1][2]
The determination of whether a compound is bactericidal or bacteriostatic is typically achieved through the comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio of > 4 suggests bacteriostatic activity.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against a target bacterial strain is determined using a broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Controls: A positive control (bacteria and broth, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[4]
Minimum Bactericidal Concentration (MBC) Assay
Following the determination of the MIC, the MBC is determined to assess the killing activity of this compound.
Protocol:
-
Subculturing from MIC plate: Following the MIC reading, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Data Presentation
The results of the MIC and MBC assays for this compound and a comparator antibiotic can be summarized in the following table:
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus | 2 | 4 | 2 | Bactericidal |
| Alternative A | S. aureus | 2 | 32 | 16 | Bacteriostatic |
| Alternative B | E. coli | 4 | 8 | 2 | Bactericidal |
Visualization of Experimental Workflow
The general workflow for determining the bactericidal versus bacteriostatic properties of a compound is illustrated below.
Caption: Workflow for MIC and MBC determination.
Time-Kill Kinetic Assay
To further characterize the dynamics of bactericidal activity, a time-kill kinetic assay can be performed. This assay provides information on the rate of bacterial killing over time at different concentrations of the antimicrobial agent.[3]
Protocol:
-
Preparation: Test tubes containing broth with various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x MIC) are prepared.
-
Inoculation: Each tube is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). A growth control tube without the compound is also included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each tube.
-
Plating and Incubation: Serial dilutions of the aliquots are plated on agar, and the plates are incubated for 18-24 hours.
-
Data Analysis: The number of CFUs is counted for each time point and concentration. The results are plotted as log10 CFU/mL versus time.
A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualization of Time-Kill Assay Workflow
The workflow for a time-kill kinetic assay is depicted below.
Caption: Time-kill kinetic assay workflow.
Alternatives to this compound
While this compound represents a targeted approach, several other strategies are being explored to combat bacterial infections, especially those caused by multidrug-resistant organisms. These alternatives include:
-
Antimicrobial Peptides (AMPs): These are naturally occurring molecules that often disrupt bacterial membranes.[5][6]
-
Bacteriophages: Viruses that specifically infect and kill bacteria.[5][7][8]
-
Phage-derived Lysins: Enzymes produced by bacteriophages that can degrade the bacterial cell wall.[7]
-
Drug Repurposing: Investigating existing drugs for new antimicrobial activities.[5]
The bactericidal versus bacteriostatic properties of these alternative agents would be assessed using the same fundamental methodologies described in this guide. A thorough understanding of these experimental protocols is essential for the preclinical evaluation of any novel antibacterial candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. Editorial: Alternatives to Combat Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencemuseum.org.uk [sciencemuseum.org.uk]
- 8. Bacteriophages as Alternatives to Antibiotics in Clinical Care [mdpi.com]
Preclinical Powerhouse: A Comparative Guide to Peptide Deformylase Inhibitors for Next-Generation Antibacterials
For researchers, scientists, and drug development professionals, this guide provides a comprehensive preclinical evaluation of the therapeutic potential of Peptide Deformylase (PDF) inhibitors, a promising class of novel antibiotics. As "PDF-IN-1" is not a publicly recognized compound, this analysis focuses on well-characterized PDF inhibitors with substantial preclinical and clinical data, including LBM-415, BB-83698, and GSK1322322, to serve as representative examples.
Peptide deformylase is a critical bacterial metalloenzyme essential for protein maturation.[1][2][3] Its absence in mammalian cytosolic protein synthesis makes it an attractive and selective target for antibacterial drug development, potentially circumventing existing resistance mechanisms.[4] Several PDF inhibitors have shown promising preclinical efficacy, with some advancing to clinical trials.[1][4] This guide will delve into their comparative performance, experimental validation, and the underlying mechanism of action.
Mechanism of Action: Halting Bacterial Protein Synthesis
Bacterial protein synthesis is initiated with an N-formylmethionine residue. The subsequent removal of this formyl group by PDF is a crucial step for the production of mature, functional proteins.[3] PDF inhibitors block this enzymatic activity, leading to the accumulation of formylated proteins and ultimately inhibiting bacterial growth.[1][3] This mechanism is distinct from many current antibiotic classes, suggesting a low probability of cross-resistance.
References
- 1. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel Peptide Deformylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. Peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis, represents a promising target for a new class of antibiotics.[1][2] This guide provides a head-to-head comparison of new peptide deformylase inhibitors that have shown significant promise in preclinical and clinical development.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Peptide deformylase inhibitors act by blocking a crucial step in bacterial protein maturation. In bacteria, protein synthesis is initiated with an N-formylmethionine residue. PDF is responsible for removing this formyl group, a process essential for the formation of functional proteins. By inhibiting PDF, these drugs lead to the accumulation of formylated, non-functional proteins, ultimately resulting in bacterial growth inhibition.[1][3]
Comparative Efficacy of New PDF Inhibitors
Several novel PDF inhibitors have been developed and evaluated for their antibacterial activity. This section compares the in vitro efficacy of four prominent candidates: GSK1322322, VRC4887 (NVP-PDF386), LBM415, and BB-83698. The data presented below is a compilation from multiple studies and is summarized for comparative purposes.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC₅₀ and MIC₉₀ values (in µg/mL) of the selected PDF inhibitors against a range of common bacterial pathogens.
Table 1: Activity against Gram-Positive Pathogens
| Organism | GSK1322322 (MIC₅₀/MIC₉₀) | VRC4887 (NVP-PDF386) (MIC₅₀/MIC₉₀) | LBM415 (MIC₅₀/MIC₉₀) | BB-83698 (MIC₉₀) |
| Staphylococcus aureus | 2 / 4[4][5] | 0.5 / 1[6] | 1 / 2[7][8] | - |
| Methicillin-resistant S. aureus (MRSA) | 2 / 4[4] | 0.5 / 1[6] | 1 / 2[7] | - |
| Streptococcus pneumoniae | 1 / 2[4][5] | 0.25 / 0.5[6] | 0.5 / 1[8][9] | 0.25 - 0.5[10] |
| Streptococcus pyogenes | 0.5 / 0.5[4][5] | 0.25 / 0.5[6] | - | - |
| Enterococcus faecalis | - | 1 / 2[6] | 2 / 4[8] | - |
Table 2: Activity against Gram-Negative Pathogens
| Organism | GSK1322322 (MIC₅₀/MIC₉₀) | VRC4887 (NVP-PDF386) (MIC₅₀/MIC₉₀) | LBM415 (MIC₅₀/MIC₉₀) | BB-83698 (MIC₉₀) |
| Haemophilus influenzae | 2 / 4[4][11] | 8 / 32[6] | 2 / 4-8[8] | 16 - 64[10] |
| Moraxella catarrhalis | 0.5 / 1[4] | 0.25 / 0.25[6] | 0.25 / 0.5[8] | - |
Note: Direct comparison of MIC values across different studies should be interpreted with caution due to potential variations in experimental methodologies.
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the antibacterial activity and enzyme inhibition of PDF inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial efficacy of the PDF inhibitors is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Strains and Media: Clinically relevant bacterial isolates are grown in appropriate media, such as Mueller-Hinton Broth (MHB), as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The PDF inhibitors are serially diluted in the microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: The wells of the microtiter plates are inoculated with the bacterial suspension and the various concentrations of the inhibitor. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.
Peptide Deformylase Enzyme Inhibition Assay
The direct inhibitory effect on the PDF enzyme is measured using an in vitro enzyme assay. A common method is a coupled-enzyme assay.
Protocol:
-
Enzyme and Substrate: Purified recombinant PDF enzyme is used. A synthetic substrate, such as formyl-Met-Ala-Ser (fMAS), is utilized for the reaction.
-
Coupled Enzyme System: The assay often employs a coupled enzyme system, for example, using formate dehydrogenase (FDH). The formate released by the action of PDF is oxidized by FDH, which is coupled to the reduction of NAD⁺ to NADH.
-
Reaction Mixture: The reaction mixture typically contains the PDF enzyme, the substrate, the coupling enzyme (FDH), and NAD⁺ in a suitable buffer.
-
Inhibitor Addition: The PDF inhibitors are added to the reaction mixture at various concentrations.
-
Measurement: The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm. The inhibitory activity is determined by the reduction in the reaction rate in the presence of the inhibitor, from which IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (inhibition constant) values can be calculated.
Conclusion
The new generation of peptide deformylase inhibitors, including GSK1322322, VRC4887, LBM415, and BB-83698, demonstrates potent in vitro activity against a range of clinically important Gram-positive and some Gram-negative pathogens. Their novel mechanism of action makes them promising candidates for combating antibiotic resistance. While the compiled data indicates variability in their activity spectra, they all represent a significant advancement in the search for new antibacterial agents. Further head-to-head clinical studies are warranted to fully elucidate their comparative therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Peptide deformylase as an antibacterial target: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the antibacterial activity of a novel peptide deformylase inhibitor, GSK1322322 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative spectrum and activity of NVP-PDF386 (VRC4887), a new peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative antimicrobial characterization of LBM415 (NVP PDF-713), a new peptide deformylase inhibitor of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. journals.asm.org [journals.asm.org]
Unveiling the Antibacterial Potential of Peptide Deformylase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial spectrum of peptide deformylase (PDF) inhibitors, a promising class of antibiotics. As specific data for a compound designated "PDF-IN-1" is not publicly available, this document focuses on well-characterized PDF inhibitors to offer a representative analysis of their performance and mechanism of action. All quantitative data is presented in structured tables, and key experimental protocols are detailed to support reproducibility.
Mechanism of Action: Halting Protein Maturation
Peptide deformylase is a crucial bacterial enzyme that plays a vital role in protein synthesis. In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet) residue. For the newly synthesized protein to become functional, this formyl group must be removed, a step catalyzed by PDF. By inhibiting PDF, this class of drugs prevents the maturation of essential proteins, ultimately leading to the cessation of bacterial growth and, in some cases, cell death.[1] This mechanism is distinct from many currently available antibiotics, making PDF inhibitors a promising avenue for combating drug-resistant pathogens.
Comparative Antibacterial Spectrum
The in vitro activity of peptide deformylase inhibitors is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC data for several investigational PDF inhibitors against a panel of clinically relevant bacterial pathogens.
Table 1: Comparative in vitro activity of the peptide deformylase inhibitor GSK1322322 against common respiratory and skin infection pathogens. [2]
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 940 | 2 | 4 | ≤0.06 - >32 |
| Streptococcus pneumoniae | 947 | 1 | 2 | ≤0.06 - 4 |
| Streptococcus pyogenes | 617 | 0.25 | 0.5 | ≤0.06 - 1 |
| Haemophilus influenzae | 2,370 | 2 | 4 | ≤0.06 - 16 |
| Moraxella catarrhalis | 115 | 0.5 | 1 | ≤0.06 - 2 |
Table 2: Comparative in vitro activity of various peptide deformylase inhibitors against selected bacterial pathogens.
| Organism | PDF Inhibitor | MIC90 (µg/mL) |
| Streptococcus pneumoniae | BB-83698 | 0.25 - 0.5[3] |
| LBM-415 (NVP LBM-415) | 0.001 | |
| VRC3375 | Not Reported | |
| Staphylococcus aureus | BB-83698 | 8[3] |
| LBM-415 (NVP LBM-415) | Not Reported | |
| VRC3375 | Not Reported | |
| Haemophilus influenzae | BB-83698 | 32 - 64[3] |
| LBM-415 (NVP LBM-415) | Not Reported | |
| VRC3375 | Not Reported |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC values presented in this guide are typically determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] The broth microdilution method is a standard procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents.
Principle: A standardized suspension of the test bacterium is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. Following incubation, the wells are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Detailed Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the peptide deformylase inhibitor is prepared in a suitable solvent at a known concentration.
-
Preparation of Microtiter Plates: The antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium for fastidious organisms) in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: The test bacterium is grown on an appropriate agar medium to obtain isolated colonies. Several colonies are then used to inoculate a broth medium, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension is then diluted to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours (or longer for slow-growing organisms).
-
Reading of Results: After incubation, the microtiter plates are visually inspected for bacterial growth, which is indicated by turbidity in the wells. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Drug forecast – the peptide deformylase inhibitors as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Antibacterial Activity of a Novel Peptide Deformylase Inhibitor, GSK1322322 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of the peptide deformylase inhibitor BB-83698 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Novel Chemical Compounds: A Guide for Laboratory Professionals
The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS).[1][2] Every chemical in a laboratory should be accompanied by an SDS, which provides comprehensive information on the substance's properties, hazards, and safe handling, storage, and disposal instructions.[1] If an SDS is not available for a novel compound, it should be treated as a hazardous substance, and the general safety and disposal procedures outlined below must be followed.
General Procedures for Chemical Waste Disposal
When a laboratory chemical is no longer needed, it is classified as waste and must be managed according to hazardous waste regulations.[3] The following steps provide a framework for the proper disposal of chemical waste in a laboratory setting.
1. Waste Identification and Labeling:
-
All chemical waste must be clearly labeled with the words "Hazardous Waste."[3]
-
The label must include the complete chemical name(s) of the contents in English. Chemical abbreviations or general categorizations are not acceptable.[3]
-
The date of accumulation and the name of the generating researcher or laboratory should also be included.
2. Container Management:
-
Use a suitable container with a secure lid that is compatible with the chemical waste it will hold.[3]
-
Ensure the waste container is in good condition, free from leaks or cracks.[3]
-
Keep waste containers closed except when adding waste.[3]
3. Segregation of Incompatible Wastes:
-
Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[3] For example, flammable liquids should be kept separate from oxidizers, and acids should not be stored with bases.
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
Personal Protective Equipment (PPE)
When handling any chemical, especially those with unknown properties, appropriate personal protective equipment is mandatory. This includes, but is not limited to:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves
-
Closed-toe shoes
Spill and Emergency Procedures
In the event of a chemical spill, immediate and appropriate action is necessary to contain the spill and prevent exposure.
-
Evacuate the immediate area if there is a risk of inhalation or fire.
-
Consult the SDS for specific clean-up procedures. If an SDS is unavailable, treat the spill as highly hazardous.
-
Use a chemical spill kit with appropriate absorbent materials to contain and clean up the spill.
-
Dispose of the contaminated materials as hazardous waste.[4]
The following table summarizes the general categories of chemical waste and their handling considerations:
| Waste Category | Examples | Disposal Considerations |
| Halogenated Solvents | Chloroform, Dichloromethane | Collect in a designated "Halogenated Waste" container. |
| Non-Halogenated Solvents | Acetone, Ethanol, Hexane | Collect in a designated "Non-Halogenated Waste" container. |
| Corrosive Waste (Acids) | Hydrochloric Acid, Sulfuric Acid | Neutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations and the absence of other hazardous materials. Always add acid to water, not the reverse. |
| Corrosive Waste (Bases) | Sodium Hydroxide, Potassium Hydroxide | Neutralize to a pH between 6.0 and 8.0 before disposal, if permitted by local regulations and the absence of other hazardous materials. |
| Heavy Metal Waste | Solutions containing lead, mercury, cadmium | Precipitate heavy metals from aqueous solutions. Collect the solid precipitate as hazardous waste. |
| Solid Chemical Waste | Contaminated labware, gloves, paper towels | Collect in a designated, labeled container. Ensure no incompatible chemicals are mixed. |
This table provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Chemical Waste Disposal Workflow
The proper disposal of chemical waste follows a structured workflow to ensure safety and compliance. The diagram below illustrates the key steps in this process.
Caption: General workflow for the safe disposal of chemical waste in a laboratory setting.
By adhering to these general yet crucial procedures, laboratory professionals can manage the disposal of novel compounds like "PDF-IN-1" in a manner that prioritizes safety, protects the environment, and complies with regulatory standards, thereby fostering a culture of responsibility and safety within the research community.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
